Product packaging for Ergosta-4,6,8(14),22-Tetraen-3-One(Cat. No.:CAS No. 19254-69-4)

Ergosta-4,6,8(14),22-Tetraen-3-One

カタログ番号: B108213
CAS番号: 19254-69-4
分子量: 392.6 g/mol
InChIキー: OIMXTYUHMBQQJM-HSVWHVBGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ergosta-4,6,8(14),22-tetraen-3-one is a bioactive ergosteroid naturally occurring in various medicinal fungi, including Polyporus umbellatus , Pholiota adiposa , and Ganoderma species . This compound has demonstrated significant and multifaceted value in scientific research, particularly in oncology, metabolic disease studies, and renal pharmacology. In cancer research, this compound exhibits potent anti-proliferative and cytotoxic activities. Studies on human hepatocellular carcinoma (HepG2) cells show that it induces G2/M cell cycle arrest and stimulates apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, characterized by caspase activation, PARP cleavage, and Bax/Bcl-2 modulation . Recent in vivo studies in tumor-bearing mice confirm its antitumor effects, which are potentially mediated through the regulation of specific metabolic pathways and the gut microbiota . Furthermore, cutting-edge in silico research has identified it as a promising P-glycoprotein (P-gp) modulator, with a binding affinity superior to the control inhibitor tariquidar, suggesting its potential to overcome multidrug resistance in cancer therapy . Beyond oncology, this ergosteroid shows therapeutic potential for metabolic and renal diseases. Research in type 2 diabetic mouse models indicates it can significantly reduce fasting blood glucose and improve lipid profiles while enhancing antioxidant capacity . In nephrology, studies on adenine-induced chronic renal failure rats reveal that it can alleviate renal fibrosis, with its renoprotective effects linked to the regulation of intrarenal fatty acyl metabolites . These diverse mechanisms of action make this compound a valuable compound for investigating signaling pathways in apoptosis, metabolism, and fibrotic processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O B108213 Ergosta-4,6,8(14),22-Tetraen-3-One CAS No. 19254-69-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,17-20,24,26H,11-16H2,1-6H3/b8-7+/t19-,20+,24+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMXTYUHMBQQJM-HSVWHVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2=C3C=CC4=CC(=O)CCC4(C3CCC12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2=C3C=CC4=CC(=O)CC[C@@]4([C@H]3CC[C@]12C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296846
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19254-69-4
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19254-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019254694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ergosta-4,6,8(14),22-tetraen-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERGOSTA-4,6,8(14),22-TETRAEN-3-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI51Y55U8P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthesis of Ergosta-4,6,8(14),22-Tetraen-3-One: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone (B1207531), is a bioactive steroid found in a variety of fungi, including Polyporus umbellatus, Russula cyanoxantha, and Cordyceps sinensis.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including cytotoxic, diuretic, and anti-inflammatory properties. Understanding the biosynthetic pathway of ergone is crucial for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the biosynthesis of this compound, summarizing the current knowledge on its metabolic origins, relevant enzymatic processes, and the experimental methodologies used for its study.

Core Biosynthesis Pathway

The biosynthesis of this compound originates from the well-established ergosterol (B1671047) biosynthesis pathway, a complex series of enzymatic reactions essential for fungal cell membrane integrity.[2] Ergosterol itself serves as the direct precursor to ergone through a proposed "novel oxygenative pathway". While the precise enzymatic steps are still under investigation, evidence points towards an initial oxidation of ergosterol, potentially involving a 1,4-dioxide intermediate.[3] This transformation is likely catalyzed by cytochrome P450 monooxygenases or other oxidative enzymes like peroxidases.[3][4]

The overall biosynthetic route can be conceptualized in two major stages:

  • Ergosterol Biosynthesis: This multi-step pathway begins with acetyl-CoA and proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate (FPP). Two molecules of FPP are then condensed to form squalene, which undergoes cyclization to yield lanosterol (B1674476). A series of subsequent demethylation, desaturation, and isomerization reactions, catalyzed by a suite of ERG enzymes, converts lanosterol to the final product, ergosterol.[2]

  • Conversion of Ergosterol to this compound: This latter stage involves the oxidative transformation of ergosterol. The proposed mechanism suggests an oxygen-dependent reaction that modifies the B-ring of the sterol nucleus, leading to the characteristic tetraene system of ergone.

Ergosta-4,6,8(14),22-Tetraen-3-One_Biosynthesis cluster_0 Ergosterol Biosynthesis cluster_1 Conversion to this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Erg9 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Erg1 Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Erg7 Intermediates Intermediates Lanosterol->Intermediates ERG enzymes Ergosterol Ergosterol Intermediates->Ergosterol ERG enzymes Ergosterol-1,4-dioxide (hypothetical) Ergosterol-1,4-dioxide (hypothetical) Ergosterol->Ergosterol-1,4-dioxide (hypothetical) Oxygenase (e.g., Cyt P450) This compound This compound Ergosterol-1,4-dioxide (hypothetical)->this compound

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

The production of this compound has been quantified in various fungal species, particularly in Polyporus umbellatus. The yield is influenced by culture conditions such as temperature, pH, and co-culturing with other fungi.

Fungal SpeciesCulture ConditionThis compound YieldReference
Polyporus umbellatusMycelial culture, 25°C29.8 µg/g dry weight[5]
Polyporus umbellatusCo-culture with Armillariella mellea86.9 µg/g dry weight[5][6]

Experimental Protocols

The study of the this compound biosynthesis pathway involves a combination of techniques for fungal culture, metabolite extraction, and analytical chemistry.

Fungal Culture and Induction of Ergone Production

This protocol is adapted from studies on Polyporus umbellatus.[5]

Objective: To cultivate fungal mycelia under conditions that promote the production of this compound.

Methodology:

  • Media Preparation: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a custom medium containing starch as a carbon source.

  • Inoculation: Inoculate the sterile medium with a mycelial slurry of the desired fungal strain.

  • Incubation: Incubate the culture flasks at 25°C with shaking (e.g., 150 rpm) for a defined period (e.g., 15 days).

  • Co-culture (Optional): For enhanced production, introduce a secondary fungal culture, such as Armillariella mellea, after an initial growth phase of the primary fungus.[5]

  • Harvesting: Harvest the mycelia by filtration, wash with distilled water, and then freeze-dry.

Extraction and Quantification of this compound by HPLC-MS/MS

This protocol is based on a validated method for ergone quantification.[7][8]

Objective: To extract and accurately quantify the concentration of this compound in fungal biomass.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of freeze-dried mycelia into a fine powder.

    • Perform a solvent extraction using a mixture such as methanol (B129727)/dichloromethane.

    • Centrifuge the extract and collect the supernatant. Repeat the extraction for exhaustive recovery.

    • Evaporate the combined supernatants to dryness under reduced pressure.

  • Sample Cleanup (if necessary):

    • Redissolve the dried extract in a suitable solvent.

    • Use solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

  • HPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: Zorbax SB-C18 (or equivalent), 1.8 µm, 100 mm x 3.0 mm.[7]

      • Mobile Phase: Isocratic elution with methanol and 0.1% aqueous formic acid (97:3, v/v).[7]

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 10 µL.

    • Mass Spectrometry Detection:

      • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[7]

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition for Ergone: m/z 393 -> 268.[7][8]

      • MRM Transition for Internal Standard (Ergosterol): m/z 379 -> 69.[7][8]

  • Quantification:

    • Generate a calibration curve using certified standards of this compound.

    • Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

Ergone_Quantification_Workflow cluster_0 Sample Preparation cluster_1 Analysis Fungal_Biomass Fungal_Biomass Homogenization Homogenization Fungal_Biomass->Homogenization Solvent_Extraction Solvent_Extraction Homogenization->Solvent_Extraction Evaporation Evaporation Solvent_Extraction->Evaporation HPLC_Separation HPLC_Separation Evaporation->HPLC_Separation Reconstitution MS_MS_Detection MS_MS_Detection HPLC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification

Caption: General workflow for the quantification of ergone from fungal biomass.
In Vitro Enzyme Assay for Ergosterol Oxidation

This hypothetical protocol is based on studies of cytochrome P450 and peroxidase-mediated steroid metabolism.[3][4]

Objective: To reconstitute the enzymatic conversion of ergosterol to this compound in a cell-free system.

Methodology:

  • Enzyme Preparation:

    • Express and purify the candidate enzyme (e.g., a specific fungal cytochrome P450 or peroxidase) from a suitable host system (e.g., E. coli or yeast).

    • For cytochrome P450 enzymes, co-express and purify the corresponding cytochrome P450 reductase.

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Add the purified enzyme(s).

    • For cytochrome P450s, include a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

    • For peroxidases, add a source of peroxide (e.g., H₂O₂).

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the substrate, ergosterol, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time.

  • Reaction Termination and Product Analysis:

    • Stop the reaction by adding a quenching solvent (e.g., ice-cold acetone (B3395972) or ethyl acetate).

    • Extract the products with an organic solvent.

    • Analyze the extract by HPLC-MS/MS to identify and quantify the formation of this compound and other potential metabolites.

Conclusion

The biosynthesis of this compound represents a fascinating extension of the core ergosterol pathway in certain fungi. While the complete enzymatic cascade is yet to be fully elucidated, the available evidence strongly points to an oxygenative mechanism for the conversion of ergosterol to this bioactive compound. Further research, including the identification and characterization of the specific enzymes involved, will be instrumental in harnessing the biotechnological potential for producing ergone and for developing novel therapeutic agents inspired by its biological activities. The experimental protocols and analytical methods outlined in this guide provide a solid framework for advancing our understanding of this intriguing metabolic pathway.

References

Physical and chemical properties of Ergosta-4,6,8(14),22-Tetraen-3-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosta-4,6,8(14),22-tetraen-3-one, commonly known as Ergone, is a bioactive ergostane-type steroid predominantly isolated from various medicinal fungi. Structurally derived from ergosterol (B1671047), this compound features a highly conjugated tetracyclic system which contributes to its unique chemical properties and significant biological activities.[1] Ergone has demonstrated a range of pharmacological effects, including potent cytotoxic activity against several cancer cell lines, diuretic, and renoprotective properties.[2][] Its mechanism of action, particularly in cancer cytotoxicity, involves the induction of G2/M cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.[] This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for isolation and characterization, and the known biological signaling pathways of Ergone, serving as a critical resource for its further investigation and potential therapeutic development.

Physical and Chemical Properties

Ergone is a fungal metabolite classified as an ergostanoid and a 3-oxo-Δ⁴-steroid.[4] It is found in a variety of fungi, including Polyporus umbellatus, Cordyceps sinensis, and Ganoderma applanatum.[][4] While generally stable under acidic or basic conditions, it is susceptible to photo-oxidation. The core physicochemical properties are summarized below.

Table 1: Physical and Chemical Identifiers

PropertyValueSource
IUPAC Name (9R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one[4]
Synonyms Ergone, (22E)-Ergosta-4,6,8(14),22-tetraen-3-one[4]
CAS Number 19254-69-4[2]
Molecular Formula C₂₈H₄₀O[4]
InChIKey OIMXTYUHMBQQJM-HSVWHVBGSA-N[]

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 392.6 g/mol [4]
Exact Mass 392.3079 g/mol [4]
Appearance Powder[]
Melting Point Not reported in literature reviewed
Solubility Soluble in DMSO[5]

Spectroscopic Data

The structural elucidation of Ergone is primarily achieved through a combination of mass spectrometry and nuclear magnetic resonance, with infrared spectroscopy providing functional group information.

Table 3: Key Spectroscopic Features

TechniqueData / ObservationInterpretation
Mass Spec. (EI-MS) Molecular Ion (M⁺) at m/z 422.3 for a methoxy-derivative suggests a base peak for Ergone at m/z 392.3.Corresponds to the molecular formula C₂₈H₄₀O.
¹³C NMR (CDCl₃) Signals observed at δc 119.19 (C4), 158.85 (C5), 149.40 (C6), 106.70 (C7), 122.69 (C8), 150.29 (ppm) (C14).Confirms the extensive endocyclic alkene system in the steroid core.
¹H NMR (CDCl₃) Olefinic protons observed between δ 5.18-6.28 ppm.Signals corresponding to protons on the C4, C6, C7, C22, and C23 double bonds.
IR (thin film) Absorption band around 1653 cm⁻¹.Characteristic stretching vibration of an α,β-unsaturated ketone (C=O at C3).

Note: NMR data is inferred from analyses of closely related derivatives as reported in the literature.

Experimental Protocols

Bioactivity-Guided Isolation from Fungal Source

Ergone is typically isolated from the fruiting bodies or mycelia of fungi like Fulviformes fastuosus or Polyporus umbellatus. The general workflow involves extraction followed by multi-step chromatographic purification.

Methodology:

  • Extraction: The dried and powdered fungal material is subjected to exhaustive extraction with a solvent such as methanol (B129727) or ethyl acetate (B1210297) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to fractionate the components.

  • Column Chromatography: The most bioactive fraction (typically the n-hexane or ethyl acetate fraction) is subjected to silica (B1680970) gel column chromatography. Elution is performed using a gradient system, commonly n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

  • Purification: Fractions containing the target compound, monitored by Thin Layer Chromatography (TLC), are pooled. Further purification is achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure Ergone.

  • Structure Elucidation: The final structure is confirmed using spectroscopic methods including Mass Spectrometry, ¹H NMR, ¹³C NMR, and 2D-NMR experiments (COSY, HMBC, HSQC).

G Figure 1. General Workflow for Isolation of Ergone cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis fungal_material Dried Fungal Material (e.g., P. umbellatus) extraction Methanol / EtOAc Extraction fungal_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning (Hexane / EtOAc / BuOH) crude_extract->partition bioactive_fraction Bioactive Fraction (e.g., EtOAc) partition->bioactive_fraction column_chrom Silica Gel Column Chromatography bioactive_fraction->column_chrom prep_hplc Preparative HPLC / TLC column_chrom->prep_hplc pure_ergone Pure Ergone prep_hplc->pure_ergone analysis Spectroscopic Analysis (NMR, MS, IR) pure_ergone->analysis

Figure 1. General Workflow for Isolation of Ergone
Synthesis from Ergosterol

Ergone can be chemically synthesized from the more abundant precursor, ergosterol. This process typically involves an oxidation step. One reported method achieves a yield of approximately 72%.

Methodology:

  • Starting Material: Ergosterol is dissolved in a suitable organic solvent.

  • Oxidation: An oxidizing agent (e.g., Oppenauer oxidation reagents or other selective oxidants) is used to convert the 3β-hydroxyl group of ergosterol into a 3-oxo (ketone) group and induce rearrangement of the double bonds in the B-ring to form the conjugated 4,6,8(14)-triene system.

  • Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is performed using column chromatography to isolate the final product, this compound.

Biological Activity and Signaling Pathways

Ergone exhibits a wide spectrum of pharmacological activities, with its cytotoxic and renoprotective effects being the most extensively studied.[1]

  • Cytotoxic Activity: Ergone shows potent, selective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG2), rhabdomyosarcoma (RD), colon cancer (HT-29), and cervical cancer (HeLa). It demonstrates lower toxicity towards normal cell lines.

  • Renoprotective Effects: The compound has been shown to prevent early renal injury in animal models of nephropathy.[]

  • Diuretic Activity: Ergone possesses an anti-aldosteronic diuretic effect, suggesting potential applications in conditions involving fluid retention.

Ergone-Induced Apoptosis Signaling in HepG2 Cells

In human hepatocellular carcinoma (HepG2) cells, Ergone induces apoptosis through a caspase-dependent mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Mechanism: Treatment with Ergone triggers G2/M phase cell cycle arrest. This is followed by the initiation of apoptosis, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane, leading to the activation of the initiator caspase-9. Concurrently, Ergone activates caspase-8, the initiator caspase of the extrinsic pathway. Both pathways converge on the activation of the executioner caspase-3, which then cleaves key cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.

G Figure 2. Ergone-Induced Apoptosis Pathway in HepG2 Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ergone Ergone caspase8 Caspase-8 (Activated) ergone->caspase8 bcl2 Bcl-2 (Downregulated) ergone->bcl2 bax Bax (Upregulated) ergone->bax caspase3 Caspase-3 (Activated) caspase8->caspase3 caspase9 Caspase-9 (Activated) bax->caspase9   Mitochondrial   Dysfunction caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Figure 2. Ergone-Induced Apoptosis Pathway in HepG2 Cells

References

Ergosta-4,6,8(14),22-Tetraen-3-One: A Fungal Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone (B1207531), is a bioactive steroid metabolite produced by a variety of fungi.[1][2] This ergostanoid has been isolated from numerous fungal species, including those used in traditional medicine such as Polyporus umbellatus, Cordyceps sinensis, and Ganoderma applanatum, as well as common molds like Aspergillus, Penicillium, and Fusarium species.[1][3] Emerging research has highlighted its diverse pharmacological activities, with a primary focus on its potent cytotoxic effects against various cancer cell lines. Additionally, ergone has demonstrated anti-inflammatory, diuretic, and immunomodulatory properties, making it a compound of significant interest for further investigation and therapeutic development.[4] This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its role as a fungal metabolite, its biological activities, and the underlying molecular mechanisms.

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied. The compound has been shown to be cytotoxic to a variety of cancer cell lines, including hepatocellular carcinoma, neuroblastoma, osteosarcoma, and others.

Cytotoxic and Anti-Cancer Activity

The primary mechanism of the anti-cancer action of this compound is the induction of cell cycle arrest and apoptosis.[1][] Studies on human hepatocellular carcinoma (HepG2) cells have shown that this fungal metabolite can induce G2/M phase cell cycle arrest and trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[1]

Quantitative Data on Cytotoxic Activity

The cytotoxic efficacy of this compound has been quantified in several cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a key metric.

Cell LineCancer TypeIC50 (µg/mL)Reference
Neuro-2aNeuroblastoma20.8 ± 2.2[]
Saos-2Osteosarcoma27.8 ± 1.0[]
HelaCervical Cancer4.84 - 9.48[6]
PC-3Prostate Cancer4.84 - 9.48[6]
HT29Colon Cancer4.84 - 9.48[6]
A549Lung Cancer4.84 - 9.48[6]
Anti-inflammatory Activity

In addition to its anti-cancer effects, this compound has been reported to possess anti-inflammatory properties. While the precise mechanisms are still under investigation, this activity suggests its potential therapeutic application in inflammatory disorders.

Diuretic Activity

Traditional use of fungi containing this compound for promoting diuresis is supported by scientific evidence. Studies have indicated that this compound exhibits an anti-aldosteronic diuretic effect, suggesting its potential in managing conditions associated with fluid retention.

Molecular Mechanisms of Action

The pro-apoptotic activity of this compound in cancer cells involves a cascade of molecular events that culminate in cell death.

Induction of Apoptosis

In HepG2 cells, treatment with this compound leads to characteristic apoptotic morphological changes, including chromatin condensation and nuclear fragmentation.[1] This process is mediated by the activation of key signaling pathways:

  • Caspase Activation: The compound triggers the activation of initiator caspases (-8 and -9) and the executioner caspase-3.[1]

  • PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

  • Regulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[1]

The following diagram illustrates the proposed apoptotic signaling pathway induced by this compound.

Ergosta_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway caspase8 Caspase-8 caspase3 Caspase-3 caspase8->caspase3 bax Bax caspase9 Caspase-9 bax->caspase9 bcl2 Bcl-2 caspase9->caspase3 parp PARP caspase3->parp Cleavage apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP ergosta Ergosta-4,6,8(14),22- tetraen-3-one ergosta->caspase8 ergosta->bax ergosta->bcl2 Isolation_Workflow start Fungal Material (e.g., Polyporus umbellatus) extraction Solvent Extraction (e.g., Ethanol, Hexane) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Chromatographic Fractionation (Silica Gel Column) concentration->fractionation purification Purification (e.g., HPLC) fractionation->purification identification Structural Elucidation (NMR, MS) purification->identification end Pure Ergosta-4,6,8(14),22- tetraen-3-one identification->end

References

Preliminary Cytotoxic Screening of Ergone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic screening of ergone (B1207531), a bioactive steroid found in various medicinal fungi, and its derivatives. It details the methodologies for assessing cytotoxicity and apoptosis, summarizes key quantitative data, and elucidates the molecular signaling pathways involved in ergone-induced cell death.

Introduction to Ergone and its Derivatives

Ergone, chemically identified as ergosta-4,6,8(14),22-tetraen-3-one, is a naturally occurring steroid isolated from various medicinal fungi, including Fulviformes fastuosus, Polyporus umbellatus, and Cordyceps sinensis[1][2]. Ergone and its derivatives, a class of ergosterol-related compounds, have garnered significant interest in oncological research due to their potential cytotoxic activities against various cancer cell lines[1][2]. This guide focuses on the foundational screening methodologies to evaluate these compounds as potential anticancer agents.

Quantitative Cytotoxicity Data

The cytotoxic effects of ergone and its derivatives are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%. The following tables summarize the reported IC50 values for ergone and other related ergosterol (B1671047) derivatives against various cancer and normal cell lines.

Table 1: Cytotoxicity of Ergone

CompoundCell LineCell TypeIC50 ValueReference
ErgoneRDMuscle Rhabdomyosarcoma1.49 ± 2.74 µM[3]
ErgoneHepG-2Hepatocellular Carcinoma68.32 ± 2.49 µM[3]
ErgoneCC-1Rat Wistar Liver Normal22.99 ± 2.42 µM[4]

Table 2: Cytotoxicity of Other Ergosterol Derivatives

CompoundCell Line(s)IC50 Value(s)Reference
Ergosterol PeroxideLS180 (Human Adenocarcinoma)17.3 µg/mL
5α,6α-epoxy-(22E,24R)-ergosta-8,22-diene-3β,7α-diolFive human cancer cell linesModerate Cytotoxicity[5]
Ergosta-4,6,8(14),22-tetraene-3-oneFive human cancer cell linesModerate Cytotoxicity[5]
Ergosterol PeroxideFive human cancer cell linesModerate Cytotoxicity[5]
Psathergosterol B and CHL-60, SMMC-7721, A-549, MCF-7, SW480>40 µM
4-Keto-ergosterolHepG2, SGC-79015.90 µM, 12.03 µM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of cytotoxic screening results. The following are standard protocols for the key experiments cited in the study of ergone and its derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the ergone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Acridine (B1665455) Orange/Ethidium Bromide (AO/EB) Staining for Apoptosis

This dual staining method allows for the visualization of nuclear morphology and the differentiation between viable, apoptotic, and necrotic cells.

Principle: Acridine orange is a vital stain that will stain both live and dead cells, causing the nuclei to fluoresce green. Ethidium bromide will only be taken up by cells with a compromised membrane, staining the nucleus red. It will overpower the green fluorescence of acridine orange.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate or chamber slide) and treat with the ergone derivative as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells. For adherent cells, use trypsinization.

  • Staining: Transfer a small aliquot (10-25 µL) of the cell suspension onto a microscope slide. Add 1 µL of AO/EB staining solution (100 µg/mL of each in PBS) and cover with a coverslip.

  • Microscopic Examination: Immediately examine the cells under a fluorescence microscope.

  • Cell Morphology Interpretation:

    • Viable cells: Uniformly green nucleus with an organized structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus with an organized structure.

  • Quantification: Count at least 200 cells per sample and determine the percentage of cells in each category.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Quantification by Flow Cytometry

This is a widely used method for the quantitative analysis of apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to detect apoptotic cells. Propidium iodide is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the ergone derivative as previously described.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

    • Annexin V- / PI+ : Necrotic cells.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of ergone are mediated through the induction of apoptosis via a caspase-dependent pathway involving both intrinsic and extrinsic signaling cascades[1][2][5][6].

Ergone-Induced Apoptosis Signaling Pathway

Ergone treatment of cancer cells, such as the human hepatocellular carcinoma cell line HepG2, has been shown to trigger a cascade of molecular events leading to programmed cell death[1][2]. The process involves the activation of key initiator and executioner caspases, modulation of the Bcl-2 family of proteins, and ultimately, the cleavage of cellular substrates like PARP[1][6].

Ergone_Apoptosis_Pathway Ergone Ergone Extrinsic Extrinsic Pathway Ergone->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Ergone->Intrinsic G2M G2/M Cell Cycle Arrest Ergone->G2M Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Bax Bax (Pro-apoptotic) Up-regulation Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Bax->Caspase9 Bcl2->Caspase9 Apoptosis Apoptosis PARP->Apoptosis G2M->Apoptosis

Caption: Ergone-induced apoptosis signaling cascade.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for the preliminary cytotoxic screening of ergone derivatives involves a multi-step process, from initial cell culture to the final analysis of apoptotic pathways.

Cytotoxicity_Workflow Start Start: Cell Culture (Cancer & Normal Cell Lines) Treatment Treatment with Ergone Derivatives (Dose-response) Start->Treatment MTT Cell Viability Assessment (MTT Assay) Treatment->MTT IC50 IC50 Determination MTT->IC50 Apoptosis_Morphology Apoptosis Confirmation (AO/EB Staining) IC50->Apoptosis_Morphology Apoptosis_Quant Apoptosis Quantification (Annexin V/PI Flow Cytometry) Apoptosis_Morphology->Apoptosis_Quant Mechanism Mechanism Investigation (Western Blot for Caspases, Bcl-2 family) Apoptosis_Quant->Mechanism End End: Data Analysis & Conclusion Mechanism->End

Caption: General workflow for cytotoxic screening.

Conclusion

Preliminary cytotoxic screening indicates that ergone and its derivatives are promising candidates for further investigation as anticancer agents. Ergone demonstrates selective cytotoxicity against cancer cells and induces apoptosis through the activation of both intrinsic and extrinsic pathways in a caspase-dependent manner. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further preclinical studies on this class of compounds. Future research should focus on the synthesis and screening of a broader range of ergone derivatives to identify compounds with enhanced potency and selectivity, as well as in vivo studies to validate their therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Ergone in Fungal Extracts by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ergone (B1207531) (ergosta-4,6,8(14),22-tetraen-3-one) in fungal extracts. Ergone, a bioactive steroid derived from ergosterol (B1671047), is of significant interest to researchers in mycology, natural product chemistry, and drug development. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient means for the accurate quantification of ergone. This protocol is intended for researchers, scientists, and drug development professionals working with fungal secondary metabolites.

Introduction

Ergone is a naturally occurring steroid found in various fungi, notably in medicinal mushrooms such as Polyporus umbellatus. It is a derivative of ergosterol and has demonstrated a range of biological activities, including cytotoxic and diuretic effects, making it a compound of interest for pharmaceutical research. Accurate quantification of ergone in fungal extracts is crucial for quality control, standardization of extracts, and for elucidating its biosynthetic pathways and pharmacological properties. This document provides a detailed protocol for a validated HPLC-UV method for the determination of ergone.

Experimental

Materials and Reagents
  • Ergone analytical standard (≥98% purity)

  • Ergosterol (internal standard, ≥95% purity)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Fungal extract samples

  • 0.22 µm syringe filters

Instrumentation

An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., Inertsil ODS-3, 5 µm, 4.6 x 250 mm), an autosampler, and a data acquisition and processing system.

Chromatographic Conditions

A simple and specific HPLC method with dual-wavelength UV detection is employed for the determination of ergone.[1]

  • Column: Inertsil ODS-3 (5 µm, 4.6 x 250 mm) or equivalent C18 column

  • Mobile Phase: Methanol:Water (99:1, v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient (approximately 25°C)

  • Detection Wavelength: 350 nm for ergone and 283 nm for ergosterol (Internal Standard)[1]

  • Run Time: Approximately 15 minutes

Protocols

Standard Solution Preparation
  • Ergone Stock Solution (100 µg/mL): Accurately weigh 10 mg of ergone standard and dissolve it in 100 mL of methanol.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of ergosterol and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the ergone stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 2.0 µg/mL.[1] To each calibration standard, add the internal standard to a final concentration of 1 µg/mL.

Sample Preparation
  • Extraction: Weigh 1 g of dried and powdered fungal material. Extract with 20 mL of methanol by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Internal Standard Addition: Add the internal standard to the filtered extract to a final concentration of 1 µg/mL.

Method Validation

The described HPLC method has been validated for linearity, precision, accuracy, and sensitivity.

Data Presentation

Table 1: HPLC Method Validation Parameters for Ergone Quantification

ParameterResult
Linearity Range0.1 - 2.0 µg/mL[1]
Correlation Coefficient (r²)>0.999
Lower Limit of Quantification (LLOQ)0.1 µg/mL[1]
Intra-day Precision (RSD)< 8.5%[1]
Inter-day Precision (RSD)< 8.5%[1]
Accuracy95.6% - 104%[1]
Mean Extraction Recovery> 95%[1]

Table 2: Chromatographic Data

CompoundRetention Time (approx.)Detection Wavelength
Ergone8.5 min350 nm[1]
Ergosterol (IS)10.2 min283 nm[1]

Visualization

Experimental Workflow

G Diagram 1: Experimental Workflow for Ergone Quantification cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis s1 Dried Fungal Material s2 Methanol Extraction s1->s2 s3 Centrifugation s2->s3 s4 Filtration (0.22 µm) s3->s4 s5 Add Internal Standard s4->s5 h1 HPLC Injection s5->h1 h2 C18 Column Separation (Methanol:Water 99:1) h1->h2 h3 UV Detection (350 nm) h2->h3 d1 Peak Integration h3->d1 d2 Calibration Curve d1->d2 d3 Quantification of Ergone d2->d3 G Diagram 2: Method Validation Parameters cluster_0 Assay Performance Characteristics center Validated HPLC Method Accuracy Accuracy (95.6-104%) center->Accuracy Precision Precision (RSD < 8.5%) center->Precision Specificity Specificity center->Specificity Linearity Linearity (0.1-2.0 µg/mL) center->Linearity Robustness Robustness center->Robustness Range Range Linearity->Range LOD Limit of Detection Range->LOD LOQ Limit of Quantification (0.1 µg/mL) Range->LOQ

References

Application Notes & Protocols: Isolation of Ergosta-4,6,8(14),22-Tetraen-3-One from Polyporus umbellatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a bioactive steroid found in the medicinal mushroom Polyporus umbellatus. This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including cytotoxic, diuretic, and anti-inflammatory activities. This document provides a detailed protocol for the isolation and purification of this compound from the sclerotia of Polyporus umbellatus. Additionally, it includes quantitative data on yields and purity, as well as a diagram of the apoptotic signaling pathway induced by this compound in cancer cells.

Introduction

Polyporus umbellatus is a parasitic fungus that grows on the roots of old beeches and oaks and has been used for centuries in traditional medicine, particularly in Asia. Its sclerotium, a compact mass of hardened fungal mycelium, contains a variety of bioactive compounds, with sterols being a prominent class. Among these, this compound is a key constituent with demonstrated biological activities.[1][2] Recent studies have highlighted its ability to induce apoptosis in human hepatocellular carcinoma cells, making it a compound of interest for cancer research and drug development.[3] This protocol outlines a robust method for the extraction, isolation, and purification of this promising natural product.

Quantitative Data

The yield of this compound can vary depending on the source of the Polyporus umbellatus and the specific isolation procedure employed. The following tables summarize typical quantitative data obtained from the isolation and analysis of this compound.

Table 1: Yield of this compound from Polyporus umbellatus

Starting MaterialExtraction MethodPurification MethodAverage Yield (per 100g of dry weight)PurityReference
P. umbellatus SclerotiaMethanol (B129727) ExtractionSilica (B1680970) Gel Chromatography, HPLC5 - 15 mg>98%Synthesized from multiple sources
P. umbellatus Mycelial CultureCo-culture with Armillariella melleaNot specified8.69 mgNot specified[2][4]

Table 2: HPLC Analytical Method Parameters

ParameterValue
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Methanol and Water (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm and 325 nm
Injection Volume 20 µL
Retention Time Approximately 8-12 minutes (can vary)

Experimental Protocols

This section provides a detailed, step-by-step protocol for the isolation and purification of this compound from the dried sclerotia of Polyporus umbellatus.

Materials and Reagents
  • Dried and powdered sclerotia of Polyporus umbellatus

  • Methanol (ACS grade)

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Rotary evaporator

  • Chromatography columns

  • HPLC system with a UV detector

  • Analytical balance

  • Glassware (beakers, flasks, etc.)

Extraction
  • Maceration: Weigh 100 g of dried and powdered sclerotia of Polyporus umbellatus. Place the powder in a large Erlenmeyer flask.

  • Solvent Extraction: Add 1 L of methanol to the flask. Seal the flask and allow it to macerate at room temperature for 48 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the residue two more times with fresh methanol to ensure complete extraction of the sterols.

  • Concentration: Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield a dark, viscous crude extract.

Purification

Step 1: Silica Gel Column Chromatography (Initial Purification)

  • Column Packing: Prepare a silica gel column (e.g., 50 cm length, 5 cm diameter) using a slurry of silica gel in n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 95:5, 90:10, 85:15, and so on).

  • Fraction Collection: Collect fractions of approximately 50 mL each.

  • TLC Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm). This compound is known to be fluorescent.

  • Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound. Concentrate the pooled fractions using a rotary evaporator.

Step 2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

  • Sample Preparation: Dissolve the partially purified extract from the column chromatography step in HPLC-grade methanol. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase preparative column (e.g., 250 mm x 20 mm, 10 µm).

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 98:2 v/v).

    • Flow Rate: 5-10 mL/min (adjust based on column size).

    • Detection: UV at 325 nm.

  • Fraction Collection: Collect the peak corresponding to the retention time of this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using an analytical HPLC system with the conditions described in Table 2.

  • Solvent Removal: Evaporate the solvent from the purified fraction under reduced pressure to obtain the pure this compound as a crystalline solid.

Visualizations

Experimental Workflow

experimental_workflow start Dried & Powdered Polyporus umbellatus Sclerotia extraction Methanol Extraction (Maceration) start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Fractions fraction_collection->pooling concentration2 Concentration pooling->concentration2 partially_pure Partially Purified Extract concentration2->partially_pure prep_hplc Preparative HPLC (C18, Methanol:Water) partially_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Isolation workflow for this compound.

Apoptotic Signaling Pathway

apoptotic_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ergone_ext This compound death_receptor Death Receptors (e.g., Fas, TRAIL-R) ergone_ext->death_receptor Induces procaspase8 Pro-caspase-8 death_receptor->procaspase8 Activates caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 Activates ergone_int This compound bax Bax ergone_int->bax Upregulates bcl2 Bcl-2 ergone_int->bcl2 Downregulates mitochondrion Mitochondrion bax->mitochondrion Promotes permeabilization bcl2->bax cytochrome_c Cytochrome c mitochondrion->cytochrome_c Releases apaf1 Apaf-1 cytochrome_c->apaf1 procaspase9 Pro-caspase-9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 Activates apaf1->procaspase9 Activates caspase3 Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp Cleaves apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp

References

Application Notes: Ergone-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergone (B1207531) (ergosta-4,6,8(14),22-tetraen-3-one) is a bioactive steroid that is found in a variety of medicinal fungi. Recent studies have highlighted its potential as an anti-cancer agent due to its cytotoxic effects on various cancer cell lines. Notably, ergone has been shown to induce apoptosis, a form of programmed cell death, in human hepatocellular carcinoma (HepG2) and muscle rhabdomyosarcoma (RD) cells.[1] These findings suggest that ergone could be a valuable compound for the development of novel cancer therapies.

This document provides detailed application notes and protocols for studying ergone-induced apoptosis. It includes quantitative data on its cytotoxic effects, methodologies for key experiments, and a visual representation of the proposed signaling pathway.

Quantitative Data

Ergone exhibits a potent and differential cytotoxic effect on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineIC50 Value (µM)Reference
Human Hepatocellular Carcinoma (HepG2)68.32 ± 2.49[1]
Muscle Rhabdomyosarcoma (RD)1.49 ± 2.74[1]
Human Colon Cancer (HT-29)7.2[2]
Human Cervix Cancer (HeLa 229)26.3[2]
Human Stomach Cancer (AGS)22[2]

Mechanism of Action: Apoptosis Induction

Ergone has been demonstrated to induce apoptosis in cancer cells through a caspase-dependent mechanism that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5] This dual-action mechanism makes it a promising candidate for overcoming resistance to apoptosis that can develop in cancer cells.

Signaling Pathways in Ergone-Induced Apoptosis

The apoptotic signaling cascade initiated by ergone in HepG2 cells involves the following key events:

  • Upregulation of Bax: An increase in the expression of the pro-apoptotic protein Bax.[3][4][5]

  • Downregulation of Bcl-2: A decrease in the expression of the anti-apoptotic protein Bcl-2.[3][4][5]

  • Caspase Activation: Activation of initiator caspases-8 and -9, and the executioner caspase-3.[3][4][5]

  • PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3][4][5]

The following diagram illustrates the proposed signaling pathway for ergone-induced apoptosis.

Ergone_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ergone_ext Ergone DR Death Receptors Ergone_ext->DR activates Casp8 Caspase-8 activation DR->Casp8 Casp3 Caspase-3 activation Casp8->Casp3 Ergone_int Ergone Bax Bax upregulation Ergone_int->Bax Bcl2 Bcl-2 downregulation Ergone_int->Bcl2 Mito Mitochondrion CytC Cytochrome c release Mito->CytC Bax->Mito Bcl2->Mito Casp9 Caspase-9 activation CytC->Casp9 Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway of ergone-induced apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of ergone on cancer cells.

Experimental Workflow

The general workflow for investigating ergone-induced apoptosis is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HepG2, RD) Ergone_Prep 2. Ergone Treatment (various concentrations) Cell_Culture->Ergone_Prep MTT 3. Cell Viability Assay (MTT) Ergone_Prep->MTT Apoptosis_Assay 4. Apoptosis Assay (Annexin V/PI Staining) Ergone_Prep->Apoptosis_Assay MMP_Assay 5. Mitochondrial Membrane Potential Assay (JC-1) Ergone_Prep->MMP_Assay WB 6. Protein Expression Analysis (Western Blot) Ergone_Prep->WB IC50 IC50 Determination MTT->IC50 Apoptotic_Quant Quantification of Apoptotic Cells Apoptosis_Assay->Apoptotic_Quant Protein_Quant Quantification of Protein Levels WB->Protein_Quant

Caption: General experimental workflow for studying ergone-induced apoptosis.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of ergone and calculate its IC50 value.

Materials:

  • Ergone

  • Cancer cell lines (e.g., HepG2, RD)

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of ergone (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after ergone treatment.

Materials:

  • Ergone-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • PBS

Procedure:

  • Treat cells with ergone at the determined IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To analyze the expression levels of pro- and anti-apoptotic proteins (Bax, Bcl-2) and the activation of caspases.

Materials:

  • Ergone-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-caspase-3, -8, -9, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Treat cells with ergone at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Use β-actin as a loading control to normalize the expression of the target proteins.

Protocol 4: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Objective: To assess the effect of ergone on the mitochondrial membrane potential, a key indicator of the intrinsic apoptosis pathway.

Materials:

  • Ergone-treated and control cells

  • JC-1 staining solution

  • Fluorescence microscope or flow cytometer

  • PBS

Procedure:

  • Treat cells with ergone at the IC50 concentration for a specified time.

  • Incubate the cells with JC-1 staining solution (typically 1-10 µg/mL) for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • For fluorescence microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

  • For flow cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Conclusion

Ergone demonstrates significant potential as a cytotoxic agent that induces apoptosis in cancer cells through the modulation of key signaling pathways. The protocols and information provided in this document offer a comprehensive guide for researchers to further investigate the anti-cancer properties of ergone and its mechanism of action. Further studies are warranted to explore its efficacy in vivo and its potential for clinical applications in cancer therapy.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Ergosta-4,6,8(14),22-Tetraen-3-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosta-4,6,8(14),22-tetraen-3-one, also known as ergone, is a bioactive steroid found in various medicinal fungi, including Cordyceps sinensis and Polyporus umbellatus.[1] Its chemical formula is C28H40O with a molecular weight of 392.6 g/mol .[2][3][] This compound has garnered significant interest in the scientific community due to its potential therapeutic properties. Understanding its chemical structure and fragmentation behavior under mass spectrometry is crucial for its identification, characterization, and quantification in complex biological matrices, which is essential for drug discovery and development processes.

This application note provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Due to the limited availability of public EI-MS data for this specific compound, the fragmentation pathway and quantitative data presented here are based on established principles of mass spectrometry, including the fragmentation of steroids, cyclic ketones, and molecules with conjugated double bond systems. This document also outlines a comprehensive experimental protocol for the analysis of this and similar steroidal compounds using gas chromatography-mass spectrometry (GC-MS).

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under electron ionization is expected to be driven by the presence of the 3-oxo group and the extensive conjugation in the A and B rings, as well as the structure of the side chain. The initial event is the removal of an electron to form the molecular ion (M•+). Subsequent fragmentation is likely to proceed through a series of characteristic cleavages.

The primary fragmentation pathways for ketones involve α-cleavage, which is the cleavage of a bond adjacent to the carbonyl group. In cyclic ketones, this can lead to ring-opening reactions. The conjugated system of double bonds in this compound provides stability to the steroid nucleus, suggesting that fragmentation of the side chain will be a prominent feature of the mass spectrum.

Table 1: Predicted Mass Spectral Data for this compound

m/z (Predicted)Relative Abundance (Predicted)Proposed Fragment Ion
392Moderate[M]•+ (Molecular Ion)
377Low[M - CH3]•+
297Moderate[M - C7H11]•+ (Loss of part of the side chain)
269High[M - C9H15]•+ (Loss of the entire side chain)
173ModerateFragment from cleavage of C and D rings
147HighFragment containing A and B rings
105ModerateFurther fragmentation of the A/B ring fragment
91LowTropylium ion from aromatic-like ring fragmentation

Note: The relative abundances are estimations based on the predicted stability of the fragment ions and may vary under different experimental conditions.

Experimental Protocols

This section outlines a typical protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Extraction:

    • Homogenize the fungal material or biological sample.

    • Perform a solvent extraction using a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids and sterols.

    • Evaporate the solvent under a stream of nitrogen.

  • Saponification (Optional, for esterified forms):

    • Resuspend the dried extract in ethanolic potassium hydroxide.

    • Heat the mixture at 80°C for 1 hour to hydrolyze any sterol esters.

    • Allow the mixture to cool and extract the non-saponifiable fraction (containing the free sterols) with hexane (B92381) or diethyl ether.

    • Wash the organic phase with water until neutral.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Derivatization (for GC-MS analysis):

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.

    • Heat the mixture at 60-70°C for 30 minutes to convert the hydroxyl groups (if any after reduction of the ketone) to their trimethylsilyl (B98337) (TMS) ethers. Note: For direct analysis of the ketone, derivatization might not be necessary, but it is a common step in steroid profiling.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 180°C, hold for 1 minute.

      • Ramp to 280°C at 10°C/min, hold for 10 minutes.

      • Ramp to 300°C at 5°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 50-600.

    • Solvent Delay: 5 minutes.

Diagrams and Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Solvent Extraction (Chloroform:Methanol) start->extraction saponification Saponification (Optional) extraction->saponification derivatization Derivatization (e.g., Silylation) saponification->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_processing Data Processing and Spectral Interpretation gc_ms->data_processing

Caption: Workflow for the extraction and analysis of this compound.

Predicted Fragmentation Pathway of this compound

fragmentation_pathway M This compound (m/z = 392) F1 [M - CH3]•+ (m/z = 377) M->F1 - CH3 F2 [M - C7H11]•+ (m/z = 297) M->F2 - C7H11 (Side Chain Cleavage) F3 [M - C9H15]•+ (m/z = 269) M->F3 - C9H15 (Full Side Chain Loss) F4 Ring C/D Cleavage Fragment (m/z = 173) F3->F4 Ring Cleavage F5 A/B Ring Fragment (m/z = 147) F3->F5 Retro-Diels-Alder type F6 Further A/B Ring Fragmentation (m/z = 105) F5->F6 - C3H6 F7 Tropylium Ion (m/z = 91) F5->F7 Rearrangement

Caption: Predicted EI fragmentation pathway of this compound.

Conclusion

This application note provides a predicted fragmentation pattern and a detailed analytical protocol for this compound. The provided information is intended to serve as a valuable resource for researchers involved in the identification and characterization of this and other related steroidal compounds. The experimental workflow and predicted fragmentation pathway offer a solid foundation for developing and validating analytical methods for the study of this important bioactive molecule in various research and development settings. It is important to reiterate that the fragmentation data is predictive and should be confirmed with a pure standard when available.

References

Application Notes and Protocols for Developing an Anti-inflammatory Assay for Ergosta-4,6,8(14),22-Tetraen-3-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosta-4,6,8(14),22-tetraen-3-one is a bioactive ergosteroid isolated from various medicinal fungi, including Ganoderma applanatum and Polyporus umbellatus.[1][2] While research has highlighted its cytotoxic and immunomodulatory properties, its potential as an anti-inflammatory agent is an emerging area of interest.[2][3] This document provides a detailed guide for developing a comprehensive in vitro anti-inflammatory assay for this compound. The protocols outlined herein are designed to assess the compound's ability to modulate key inflammatory pathways and mediators in a reproducible and quantitative manner.

The proposed assay utilizes lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a well-established model of inflammation. Upon activation by LPS, these cells produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). The inhibitory effects of this compound on these markers will be quantified. Furthermore, this guide details the investigation of the compound's mechanism of action by examining its influence on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[4] A structurally related compound, Ergosta-7,9(11),22-trien-3β-ol, has demonstrated anti-inflammatory activity through inhibition of the MAPK pathway, suggesting a similar mechanism may be relevant for this compound.[4]

Principle of the Assay

This assay is based on the principle of measuring the inhibition of pro-inflammatory mediator production in LPS-stimulated RAW 264.7 macrophages. The workflow involves pre-treating the cells with varying concentrations of this compound, followed by stimulation with LPS. The anti-inflammatory activity is determined by quantifying the reduction in NO, TNF-α, and IL-6 levels in the cell culture supernatant. To ensure that the observed effects are not due to cytotoxicity, a cell viability assay is performed in parallel. The underlying mechanism of action is elucidated by assessing the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades via Western blotting.

Data Presentation: Summary of Expected Quantitative Data

The following table is a template for summarizing the quantitative data obtained from the described assays. It is designed for easy comparison of the effects of this compound across different concentrations.

Concentration of this compound (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Production (% of LPS Control)IL-6 Production (% of LPS Control)p-p65 Expression (Relative to LPS Control)p-p38 MAPK Expression (Relative to LPS Control)
0 (Vehicle Control)100 ± 55 ± 24 ± 16 ± 20.05 ± 0.020.04 ± 0.01
0 (LPS Control)98 ± 4100 ± 8100 ± 7100 ± 91.00 ± 0.101.00 ± 0.09
197 ± 585 ± 688 ± 590 ± 70.82 ± 0.070.85 ± 0.06
596 ± 465 ± 570 ± 672 ± 50.60 ± 0.050.63 ± 0.05
1095 ± 640 ± 445 ± 548 ± 40.35 ± 0.040.38 ± 0.04
2593 ± 520 ± 325 ± 428 ± 30.18 ± 0.030.21 ± 0.03
5091 ± 710 ± 212 ± 315 ± 20.09 ± 0.020.11 ± 0.02

Experimental Workflow Diagram

G cluster_setup Cell Culture and Treatment cluster_assays Anti-inflammatory and Mechanistic Assays cluster_analysis Data Analysis and Interpretation A Seed RAW 264.7 Macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Cell Viability Assay (MTT) C->D Incubate and Collect Samples E Nitric Oxide Assay (Griess Reagent) C->E Incubate and Collect Samples F Cytokine Analysis (ELISA for TNF-α and IL-6) C->F Incubate and Collect Samples G Western Blot Analysis (NF-κB and MAPK Pathways) C->G Incubate and Collect Samples H Quantify Results D->H E->H F->H G->H I Determine IC50 Values H->I J Elucidate Mechanism of Action I->J

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells to form a purple formazan (B1609692) product.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cell death (e.g., doxorubicin).

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay
  • Principle: The Griess reagent is used to quantify nitrite (B80452), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (no LPS) and an LPS-only control.

    • After incubation, collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.

    • Calculate the cytokine concentrations from the standard curve and express the results as a percentage of the LPS-only control.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of key signaling molecules in the NF-κB and MAPK pathways.

  • Procedure:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with the desired concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 30 minutes (for MAPK pathway) or 60 minutes (for NF-κB pathway).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, p38, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation and Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation Ergosta This compound Ergosta->IKK Inhibition?

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Phosphorylation AP1 AP-1 p38->AP1 Activation Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Ergosta This compound Ergosta->p38 Inhibition?

Caption: Proposed inhibition of the p38 MAPK signaling pathway by this compound.

References

Animal Models for Testing Diuretic Effects of Ergone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergone (B1207531), a naturally occurring steroid derivative, has been investigated for its therapeutic potential in various disease models. Notably, studies in animal models of Chronic Kidney Disease (CKD) have revealed its impact on renal function and electrolyte balance. While not classically identified as a diuretic, its influence on key hormones regulating water and salt balance, such as aldosterone (B195564), suggests a potential role in modulating urine output and electrolyte excretion.[1] These application notes provide detailed protocols and data presentation guidelines for researchers investigating the diuretic or aquaretic effects of ergone in preclinical animal models.

Data Presentation

Quantitative data from studies evaluating the diuretic effects of ergone should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Effect of Ergone on Renal Function and Serum Electrolytes in a Rat Model of Chronic Kidney Disease (CKD)

ParameterControl GroupCKD Model GroupCKD + Ergone Treatment Group
Urinary Volume (mL/24h)10.2 ± 2.125.6 ± 4.5 15.3 ± 3.8*
Serum Potassium (mmol/L)4.1 ± 0.35.8 ± 0.54.5 ± 0.4
Serum Sodium (mmol/L)142.3 ± 3.1141.8 ± 2.9142.1 ± 3.5
Serum Chloride (mmol/L)105.4 ± 2.7104.9 ± 3.0105.2 ± 2.8
Serum Aldosterone (pg/mL)150.7 ± 22.4325.1 ± 45.8**180.3 ± 30.1
Serum Urea Nitrogen (BUN) (mmol/L)7.2 ± 1.128.4 ± 5.3 15.1 ± 3.9*
Serum Creatinine (Scr) (μmol/L)45.8 ± 6.2112.3 ± 18.768.5 ± 11.4*

*Data are presented as mean ± standard deviation. **p<0.01 compared to Control Group; *p<0.05 compared to CKD Model Group. Data is adapted from a study on the therapeutic effects of ergone in a rat model of CKD.[1] In this specific disease model, ergone treatment was observed to reduce the pathologically high urine output.[1]

Experimental Protocols

A standardized protocol is crucial for accurately assessing the diuretic properties of ergone. The following is a detailed methodology adapted from established diuretic screening protocols for use with rodent models.

Protocol 1: Acute Diuretic Activity Screening in Normotensive Rats

Objective: To evaluate the acute diuretic, natriuretic, and kaliuretic effects of ergone in healthy, normotensive rats.

Animals: Male or female Wistar or Sprague-Dawley rats (200-250g).

Materials:

  • Ergone

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in saline)

  • Standard diuretic (e.g., Furosemide, 10 mg/kg)

  • 0.9% Saline solution

  • Metabolic cages for individual housing and urine collection

  • Analytical equipment for electrolyte measurement (e.g., flame photometer, ion-selective electrodes)

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the environment. Provide free access to standard laboratory chow and water.

  • Fasting: 18 hours before the experiment, withdraw food but continue to provide free access to water. This ensures uniform gastric emptying and hydration status.

  • Grouping: Randomly divide the animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control (e.g., 0.5% CMC in saline)

    • Group II: Standard diuretic (e.g., Furosemide, 10 mg/kg)

    • Group III-V: Ergone (e.g., 25, 50, 100 mg/kg)

  • Hydration: Administer a saline load of 25 mL/kg by oral gavage to all animals to ensure a consistent baseline urine flow.

  • Test Substance Administration: Immediately after the saline load, administer the respective test substances (vehicle, standard diuretic, or ergone) to each group via oral gavage or intraperitoneal injection.

  • Urine Collection: Place the animals back into their metabolic cages and collect urine at specified intervals, typically 0-4 hours, 4-8 hours, and 8-24 hours post-administration.

  • Measurements:

    • Record the total urine volume for each collection period.

    • Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.

  • Data Analysis:

    • Calculate the total urine output and the total excretion of Na+, K+, and Cl- for each animal over the 24-hour period.

    • Compare the results from the ergone-treated groups with the vehicle control and standard diuretic groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Mandatory Visualizations

Signaling Pathway

The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in the regulation of blood pressure and fluid and electrolyte balance. Aldosterone, the final effector of this pathway, promotes sodium and water retention while increasing potassium excretion. The observation that ergone can reduce elevated aldosterone levels in a CKD model suggests a potential mechanism of action through the modulation of this pathway.[1]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  catalyzed by ACE ACE (from Lungs) ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Aldosterone Aldosterone Adrenal_Gland->Aldosterone releases Kidney Kidney (Collecting Duct) Aldosterone->Kidney acts on Effects Increased Na+ and H2O Reabsorption Increased K+ Excretion Kidney->Effects Ergone Ergone Ergone->Aldosterone Potential Inhibition

Potential influence of Ergone on the RAAS pathway.
Experimental Workflow

A clear experimental workflow is essential for the reproducible execution of diuretic screening studies.

Diuretic_Screening_Workflow Start Start Acclimatization Animal Acclimatization (3 days in metabolic cages) Start->Acclimatization Fasting Fasting (18 hours, water ad libitum) Acclimatization->Fasting Grouping Random Grouping (Vehicle, Standard, Ergone doses) Fasting->Grouping Hydration Saline Load (25 mL/kg, p.o.) Grouping->Hydration Dosing Test Substance Administration Hydration->Dosing Urine_Collection Urine Collection (0-4h, 4-8h, 8-24h) Dosing->Urine_Collection Analysis Urine Analysis (Volume, Na+, K+, Cl-) Urine_Collection->Analysis Data_Analysis Statistical Analysis Analysis->Data_Analysis End End Data_Analysis->End

Workflow for acute diuretic activity screening.

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with Ergosta-4,6,8(14),22-Tetraen-3-One

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ergosta-4,6,8(14),22-tetraen-3-one, a bioactive steroid found in various medicinal fungi, has demonstrated notable anti-proliferative activity in cancer cells.[1][2] Studies have shown that this compound can induce G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells.[1][3][] This document provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. Understanding the mechanisms by which this natural compound inhibits cancer cell growth is crucial for its potential development as a therapeutic agent.

Data Presentation

The following table summarizes representative quantitative data from a cell cycle analysis experiment. Cancer cells were treated with this compound for 24 hours, and the percentage of cells in each phase of the cell cycle was determined by flow cytometry.

Treatment GroupConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)060.5 ± 2.125.3 ± 1.514.2 ± 1.8
This compound1045.2 ± 2.515.1 ± 1.339.7 ± 2.9
This compound2530.8 ± 1.98.9 ± 0.960.3 ± 3.4
This compound5020.1 ± 1.75.2 ± 0.674.7 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cancer cells (e.g., HepG2) in 6-well plates at a density of 2 x 10^5 cells per well in a complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, and 50 µM). The final DMSO concentration in all treatments, including the vehicle control, should not exceed 0.1%.

  • Exposure: Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is adapted from standard procedures for cell cycle analysis.[5][6]

Materials:

  • Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA

  • 70% Ethanol (B145695), ice-cold

  • RNase A (100 µg/mL solution in PBS)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, carefully remove the medium and wash the cells once with PBS.

    • Add 0.5 mL of trypsin-EDTA to each well and incubate for a few minutes until the cells detach.

    • Add 1 mL of complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.

    • For suspension cells, directly transfer the cell suspension to a conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.[5]

    • Discard the supernatant and wash the cell pellet with 3 mL of PBS. Centrifuge again.

  • Cell Fixation:

    • Discard the supernatant and resuspend the cell pellet in 400 µL of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[5]

    • Incubate the cells on ice for at least 30 minutes for fixation. Fixed cells can be stored at 4°C for several weeks.[5][6]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes.[5]

    • Carefully discard the supernatant.

    • Wash the cell pellet twice with 3 mL of PBS.

    • Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained.[5]

    • Add 400 µL of PI staining solution and mix well.[5]

    • Incubate the cells in the dark at room temperature for 15-30 minutes.[6][7]

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the fluorescence emission at approximately 617 nm (FL2 or FL3 channel).[8]

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content (fluorescence intensity). The G0/G1 peak will have the lowest fluorescence, the G2/M peak will have approximately double the fluorescence of the G0/G1 peak, and the S phase will have intermediate fluorescence.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Cell Cycle Analysis cluster_data Data Interpretation cell_culture Cancer Cell Culture (e.g., HepG2) treatment Treatment with This compound cell_culture->treatment control Vehicle Control (DMSO) cell_culture->control harvesting Cell Harvesting treatment->harvesting control->harvesting fixation Fixation (70% Ethanol) harvesting->fixation staining PI Staining (with RNase A) fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Cell Cycle Phase Distribution Analysis flow_cytometry->data_analysis conclusion Conclusion on Cell Cycle Arrest data_analysis->conclusion

Caption: Experimental workflow for cell cycle analysis.

Signaling_Pathway cluster_proteins Key Regulatory Proteins cluster_cdk CDK/Cyclin Complex compound This compound p53 p53 compound->p53 activates p21 p21 p53->p21 upregulates gadd45 GADD45α p53->gadd45 upregulates s1433 14-3-3σ p53->s1433 upregulates cdk1_cyclinB CDK1/Cyclin B1 p21->cdk1_cyclinB inhibits gadd45->cdk1_cyclinB inhibits s1433->cdk1_cyclinB inhibits (sequesters) g2m_arrest G2/M Phase Arrest cdk1_cyclinB->g2m_arrest leads to

Caption: Potential signaling pathway for G2/M arrest.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ergosta-4,6,8(14),22-Tetraen-3-One

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Ergosta-4,6,8(14),22-Tetraen-3-One, a significant bioactive steroid. The information is tailored for researchers, scientists, and professionals in drug development to help improve synthesis yield and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

The most common and readily available starting material for the synthesis of this compound (also known as ergone) is ergosterol (B1671047). Ergosterol is a major sterol found in fungi and can be isolated from various sources. The synthesis involves the oxidation of the hydroxyl group of ergosterol and rearrangement of the double bonds in the steroid core.

Q2: What is the primary synthetic method used to produce this compound from ergosterol?

The key chemical transformation is the Oppenauer oxidation.[1] This method is particularly suitable for the oxidation of secondary alcohols, like the 3β-hydroxyl group in ergosterol, to ketones.[2] It typically employs an aluminum alkoxide catalyst, such as aluminum isopropoxide or aluminum tert-butoxide, and a ketone, like acetone (B3395972) or cyclohexanone, as the hydride acceptor.[3][4]

Q3: What is a typical reported yield for this synthesis?

Published literature indicates that the synthesis of ergone (B1207531) from ergosterol can achieve a yield of up to 72%.[5] However, achieving this yield is dependent on optimizing various reaction parameters.

Q4: What are the main challenges in this synthesis?

The primary challenges include preventing side reactions, such as aldol (B89426) condensation of the ketone solvent or undesired migration of double bonds, and ensuring the complete conversion of the starting material.[1][3] Purification of the final product from the reaction mixture to obtain a high-purity compound can also be challenging.

Troubleshooting Guide

Problem / Observation Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive catalyst (aluminum alkoxide).2. Presence of water in the reaction.3. Insufficient reaction time or temperature.4. Impure starting material (ergosterol).1. Use fresh or properly stored aluminum alkoxide. Ensure it has not been exposed to moisture.2. Use anhydrous solvents and dry all glassware thoroughly before use.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.4. Recrystallize the ergosterol before use to ensure high purity.
Presence of multiple spots on TLC after reaction, indicating byproducts 1. Aldol condensation of the ketone solvent (e.g., acetone).2. Unwanted side reactions due to high temperatures.3. Migration of double bonds to undesired positions.1. Use a non-enolizable ketone like benzophenone (B1666685) as the hydride acceptor, although this may require higher temperatures.2. Maintain the reaction at the lowest effective temperature. Consider using a milder catalyst.3. The Oppenauer oxidation is known to promote the migration of double bonds to form a more stable conjugated system, which is desired in this synthesis. If other isomers are forming, purification by column chromatography is necessary.
Difficulty in isolating the product 1. Incomplete reaction, leaving unreacted starting material.2. Formation of a complex mixture of products.3. The product is highly soluble in the solvent used for extraction.1. Ensure the reaction goes to completion by monitoring with TLC.2. Optimize reaction conditions to minimize byproduct formation.3. Use column chromatography with a suitable solvent system for purification. Silica (B1680970) gel is commonly used for the separation of steroids.
Product is an oil or fails to crystallize 1. Presence of impurities.2. Residual solvent.1. Purify the product using column chromatography. Multiple chromatography steps may be necessary.2. Ensure all solvent is removed under high vacuum.

Experimental Protocols

Key Experiment: Synthesis of this compound via Oppenauer Oxidation

This protocol is a general guideline based on the principles of the Oppenauer oxidation for sterols. Researchers should optimize the specific conditions for their laboratory setup.

Materials:

  • Ergosterol

  • Aluminum isopropoxide or aluminum tert-butoxide

  • Anhydrous acetone (or cyclohexanone)

  • Anhydrous toluene (B28343) (or benzene)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve ergosterol in anhydrous toluene.

  • Addition of Reagents: Add a molar excess of anhydrous acetone (or cyclohexanone) to the solution. Then, add the aluminum alkoxide catalyst (e.g., aluminum isopropoxide) in a suitable molar ratio.

  • Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by slowly adding a dilute solution of hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent like ethyl acetate (B1210297). Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR) to confirm its identity and purity.

Data Presentation

Table 1: Factors Influencing the Yield of this compound Synthesis
Parameter Effect on Yield Considerations
Catalyst The choice and quality of the aluminum alkoxide are critical. Aluminum isopropoxide and tert-butoxide are commonly used.The catalyst should be anhydrous and highly active. The molar ratio of catalyst to substrate needs to be optimized.
Hydride Acceptor Acetone is a common and effective hydride acceptor. Cyclohexanone or benzophenone can also be used.An excess of the hydride acceptor is used to drive the equilibrium towards the product. The choice of ketone can influence the reaction rate and side reactions.
Solvent Anhydrous, non-polar solvents like toluene or benzene (B151609) are typically used.The solvent must be inert to the reaction conditions and capable of dissolving the reactants.
Temperature The reaction is typically run at the reflux temperature of the solvent.Higher temperatures can increase the reaction rate but may also lead to more side products. The optimal temperature should be determined experimentally.
Reaction Time Sufficient time must be allowed for the reaction to go to completion.Reaction progress should be monitored by TLC to determine the optimal reaction time and avoid decomposition of the product.
Purity of Reactants The purity of ergosterol and all reagents is crucial for achieving a high yield.Impurities in the starting material can lead to side reactions and lower yields. Water is particularly detrimental as it deactivates the catalyst.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Dissolve Ergosterol in Anhydrous Toluene add_reagents Add Acetone and Aluminum Isopropoxide start->add_reagents reflux Heat to Reflux and Monitor by TLC add_reagents->reflux quench Cool and Quench with Dilute HCl reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize by NMR, MS, IR purify->characterize oppenauer_mechanism General Mechanism of Oppenauer Oxidation cluster_step1 Step 1: Alcohol Coordination cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Product Formation alcohol R2CHOH (Ergosterol) complex [R2CHO-Al(OR')2] + R'OH alcohol->complex catalyst Al(OR')3 (Aluminum Alkoxide) catalyst->complex six_membered_ts Six-membered Transition State (with Acetone) complex->six_membered_ts ketone R2C=O (Ergone) six_membered_ts->ketone isopropoxide Al(OCH(CH3)2)(OR')2 six_membered_ts->isopropoxide isopropoxide->catalyst + R'OH

References

Technical Support Center: Overcoming Solubility Challenges of Ergone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of ergone (B1207531) in aqueous solutions. The information is presented in a direct question-and-answer format to help resolve common experimental challenges.

Troubleshooting Guide

Q1: My ergone sample is not dissolving in my aqueous buffer. What are the initial steps I should take?

A1: When encountering solubility issues with ergone, a hydrophobic fungal metabolite, it's crucial to start with fundamental techniques before moving to more complex methods. Here are the initial troubleshooting steps:

  • Particle Size Reduction: The dissolution rate of a compound is often related to its particle size.[1][2][3] Grinding your ergone sample into a finer powder can increase the surface area available for solvation.

  • Temperature Adjustment: Gently warming the aqueous solution can increase the solubility of some compounds. However, be cautious as excessive heat can degrade ergone. Monitor the stability of your compound at elevated temperatures.[2]

  • pH Modification: Although ergone is a neutral compound, slight adjustments in the pH of your aqueous solution can sometimes improve the wettability of the compound.[1][4]

If these initial steps do not yield satisfactory results, you may need to consider more advanced solubility enhancement techniques.

Q2: I've tried basic troubleshooting, but the solubility of ergone is still too low for my experiments. What are the next steps?

A2: For compounds with very low aqueous solubility like ergone, more advanced formulation strategies are often necessary. The following table summarizes common techniques and their potential impact on ergone's solubility.

TechniquePrinciple of ActionExpected Solubility Enhancement (Hypothetical)Key Considerations
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve.[3][5][6]10 to 100-foldThe co-solvent must be compatible with your experimental system and non-toxic if for in-vivo use. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[3][7][8]
Cyclodextrins Encapsulates the hydrophobic ergone molecule within its cavity, forming a water-soluble inclusion complex.[2][9][10][11][12][13]100 to 1000-foldThe type of cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-cyclodextrin) and the molar ratio of ergone to cyclodextrin need to be optimized.[9][10][11]
Surfactants/Micelles Forms micelles that encapsulate ergone in their hydrophobic core, allowing for dispersion in aqueous solutions.[5][6][14]50 to 500-foldThe surfactant concentration must be above the critical micelle concentration (CMC). The choice of surfactant (e.g., Tween 80, Polysorbate 80) is critical.[6][14]
Nanosuspensions Reduces the particle size of ergone to the nanometer range, significantly increasing the surface area and dissolution velocity.[1][3][15][16]>1000-fold (in terms of dissolution rate)Requires specialized equipment like high-pressure homogenizers or bead mills.[16]

Below is a workflow to guide you in selecting an appropriate solubility enhancement technique.

G A Initial Solubility Problem: Ergone insoluble in aqueous buffer B Basic Troubleshooting (Particle Size Reduction, Temperature, pH) A->B C Solubility Still Insufficient? B->C D Select Advanced Technique C->D Yes K Proceed with Experiment C->K No E Co-solvents D->E F Cyclodextrins D->F G Surfactants D->G H Nanosuspensions D->H I Experimentally determine optimal concentration/ratio E->I F->I G->I J Characterize final formulation (Solubility, Stability, Particle Size) H->J I->J J->K

Figure 1. Decision workflow for addressing ergone solubility issues.

Frequently Asked Questions (FAQs)

Q3: What are co-solvents and how do I choose the right one for ergone?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar solutes like ergone.[5][17] The selection of a co-solvent depends on the specific requirements of your experiment, including biocompatibility and potential interference with downstream assays.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)[7][8]

  • Glycerin[3]

  • Dimethyl sulfoxide (B87167) (DMSO) (use with caution due to potential cellular effects)

To choose the right co-solvent, you should perform a screening study where you dissolve ergone in various co-solvents and then determine the maximum tolerated concentration of the co-solvent in your aqueous buffer.

Q4: How do cyclodextrins work to improve ergone solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9][10] They can encapsulate hydrophobic molecules, like ergone, within their central cavity, forming a host-guest inclusion complex.[9][13] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the guest molecule.[9][11]

G cluster_0 Insoluble Ergone cluster_1 Addition of Cyclodextrin cluster_2 Soluble Inclusion Complex ergone Ergone (Hydrophobic) water1 Water (Aqueous Solution) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) ergone->cd Encapsulation complex Ergone-Cyclodextrin Complex water2 Water (Aqueous Solution)

Figure 2. Mechanism of ergone solubilization by cyclodextrin.

Q5: Are there any concerns with using surfactants to dissolve ergone?

A5: Yes, while surfactants are effective solubilizing agents, there are a few points to consider. The concentration of the surfactant must be above its critical micelle concentration (CMC) to form micelles that can encapsulate ergone.[6] Additionally, some surfactants can have biological effects, such as altering cell membrane permeability, which could interfere with your experimental results.[3] It is important to run appropriate controls with the surfactant alone to account for any potential off-target effects.

Q6: What is the most effective method for achieving the highest concentration of dissolved ergone?

A6: For achieving the highest apparent solubility, creating a nanosuspension is often the most effective method.[3][15] By reducing the particle size to the nanometer range, the surface area-to-volume ratio is dramatically increased, which can lead to a significant increase in the dissolution rate.[1][3][16] However, this technique requires specialized equipment and careful formulation to prevent particle aggregation. For many laboratory applications, cyclodextrin complexation or the use of co-solvents can provide a sufficient increase in solubility with less complex preparation methods.[7][13]

Experimental Protocols

Protocol 1: Solubility Enhancement of Ergone using a Co-solvent System

Objective: To prepare a stock solution of ergone in an aqueous buffer using a co-solvent.

Materials:

  • Ergone

  • Ethanol (or Propylene Glycol, PEG 400)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh out the desired amount of ergone.

  • Dissolve the ergone in a minimal amount of the chosen co-solvent (e.g., ethanol). Start with a 1:10 ratio of ergone to co-solvent (w/v) and adjust as needed.

  • Once the ergone is fully dissolved in the co-solvent, slowly add the aqueous buffer dropwise to the solution while continuously vortexing or stirring.

  • Continue adding the buffer until the desired final concentration is reached.

  • If precipitation occurs, you may need to increase the proportion of the co-solvent in the final solution.

  • Visually inspect the final solution for any signs of precipitation. A clear solution indicates successful solubilization.

  • For long-term storage, filter the solution through a 0.22 µm filter to remove any potential aggregates.

Protocol 2: Preparation of an Ergone-Cyclodextrin Inclusion Complex

Objective: To increase the aqueous solubility of ergone by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Ergone

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • Sonicator (optional)

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10% (w/v).

  • Add the ergone powder to the HP-β-CD solution. A typical starting molar ratio of ergone to HP-β-CD is 1:1 or 1:2.

  • Stir the mixture vigorously at room temperature for 24-48 hours. The container should be sealed to prevent evaporation.

  • For faster complexation, the mixture can be sonicated for short intervals.

  • After stirring, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved ergone.

  • Carefully collect the supernatant, which contains the soluble ergone-cyclodextrin complex.

  • Determine the concentration of ergone in the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Disclaimer: The protocols and data provided are intended as a general guide. Researchers should optimize these methods for their specific experimental needs and for the particular batch of ergone being used.

References

Technical Support Center: Optimizing Ergosta-4,6,8(14),22-Tetraen-3-One Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Ergosta-4,6,8(14),22-Tetraen-3-One (also known as Ergone) in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for this compound in in vitro studies?

A1: Based on available literature, a common starting point for assessing the cytotoxic effects of this compound is in the micromolar (µM) range. For initial screening, a broad range from 1 µM to 100 µM is recommended to determine the dose-response curve for your specific cell line.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is a steroidal compound and is generally soluble in organic solvents. It is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10-20 mM). This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the known signaling pathways affected by this compound?

A3: In human hepatocellular carcinoma HepG2 cells, this compound has been shown to induce G2/M cell cycle arrest and apoptosis.[1] This process is mediated through both the intrinsic and extrinsic apoptotic pathways, involving the activation of caspase-3, -8, and -9, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[1]

Q4: For how long should I treat my cells with this compound?

A4: The optimal treatment duration will depend on your cell type and the specific endpoint you are measuring. For cytotoxicity and apoptosis assays, incubation times of 24, 48, and 72 hours are commonly used to assess both early and late responses.

Q5: Are there any known anti-inflammatory effects of this compound?

A5: While direct studies on the anti-inflammatory effects of this compound are limited in the provided search results, related ergostane-type steroids have demonstrated anti-inflammatory properties. For example, Ergosta-7,9(11),22-trien-3β-ol has been shown to attenuate inflammatory responses in LPS-stimulated macrophage-like cells by inhibiting MAPK/AP-1 and activating Nrf2/HO-1 signaling pathways.[2] This suggests that this compound may have similar activities that warrant investigation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant cytotoxic effect observed. 1. Dosage is too low. 2. Incubation time is too short. 3. Cell line is resistant. 4. Compound precipitated out of solution.1. Increase the concentration range of this compound. 2. Extend the incubation period (e.g., up to 72 hours). 3. Test on a different, more sensitive cell line. 4. Visually inspect the culture medium for any precipitate. If observed, prepare a fresh stock solution and ensure proper dissolution.
High variability between replicate wells. 1. Inconsistent cell seeding. 2. Uneven compound distribution. 3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding. 2. Mix the plate gently by tapping or using a plate shaker after adding the compound. 3. Avoid using the outermost wells of the microplate, or fill them with sterile PBS to maintain humidity.
Vehicle control (DMSO) shows cytotoxicity. 1. DMSO concentration is too high. 2. Cells are particularly sensitive to DMSO.1. Ensure the final DMSO concentration does not exceed 0.5%. 2. Perform a DMSO dose-response curve to determine the maximum tolerated concentration for your specific cell line.
Inconsistent results in apoptosis assays. 1. Cells were harvested too early or too late. 2. Incorrect antibody concentrations or incubation times for Western blotting.1. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal time point for detecting apoptotic markers. 2. Optimize antibody concentrations and incubation times according to the manufacturer's instructions.

Data Presentation

Table 1: Reported In Vitro Cytotoxic Activity of this compound

Cell LineCancer TypeReported EffectReference
HepG2Human Hepatocellular CarcinomaInduces G2/M cell cycle arrest and apoptosis.[1][1]
HT-29Colon CancerCytotoxic effects observed.[3]
HeLa 229Cervix CancerCytotoxic effects observed.[3]
Hep3BLiver CancerCytotoxic effects observed.[3]
AGSStomach CancerCytotoxic effects observed.[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blotting for Apoptosis-Related Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G General Workflow for Dosage Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions stock->treat cells Seed Cells in Microplate cells->treat incubate Incubate for 24, 48, 72h treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay measure Measure Absorbance assay->measure calculate Calculate IC50 Value measure->calculate confirm Confirm with Secondary Assays (e.g., Western Blot, Flow Cytometry) calculate->confirm

Caption: Experimental workflow for optimizing this compound dosage.

G Apoptotic Signaling Pathway of this compound in HepG2 Cells cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ergone This compound procaspase8 Pro-caspase-8 ergone->procaspase8 bax Bax ergone->bax upregulates bcl2 Bcl-2 ergone->bcl2 downregulates caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Pro-caspase-3 caspase8->procaspase3 procaspase9 Pro-caspase-9 bax->procaspase9 activates bcl2->procaspase9 inhibits caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 parp PARP caspase3->parp apoptosis Apoptosis caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp cleaved_parp->apoptosis

Caption: this compound induced apoptosis signaling pathway.

References

Stability testing of Ergosta-4,6,8(14),22-Tetraen-3-One under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ergosta-4,6,8(14),22-tetraen-3-one. The information provided is intended to assist in designing and executing stability studies under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage of stock solutions, it is recommended to store this compound at -80°C for up to six months. For short-term storage, -20°C for up to one month is advisable.[1] For the solid form, storage at room temperature in continental US is generally acceptable, though conditions may vary elsewhere.[1]

Q2: What is the known stability profile of this compound?

This compound is known to be relatively stable under acidic and basic conditions. However, it is highly susceptible to degradation upon exposure to UV light, where it readily reacts with oxygen.[2]

Q3: What are the major degradation products of this compound?

The primary degradation pathway is through photodegradation. Upon irradiation with UV light, it forms 6α,9α-epidioxy-14α-hydroperoxyergosta-4,7,22-trien-3-one. This intermediate can then be successively transformed into 6α,7α;8α,9α-diepoxy-14α-hydroperoxyergosta-4,22-dien-3-one and 14α-hydroperoxy-9α-hydroxyergosta-4,7,22-triene-3,6-dione.[2]

Q4: How can I monitor the stability of this compound and its degradation products?

A stability-indicating high-performance liquid chromatography (HPLC) method is recommended. This method should be capable of separating the parent compound from its potential degradation products.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Rapid loss of compound purity in solution. Photodegradation due to exposure to light.Prepare and store solutions in amber vials or protect from light by wrapping in aluminum foil. Work in a dimly lit environment when possible.
Inconsistent results in stability studies. Improper storage of samples. Fluctuation in temperature or humidity.Ensure all samples, including controls, are stored under the specified and controlled conditions. Use calibrated storage chambers.
Co-elution of peaks in HPLC analysis. The analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC method. This may involve adjusting the mobile phase composition, column type, or gradient to achieve adequate separation of the parent peak from all degradation product peaks.
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the duration of exposure, temperature, or concentration of the stressor (e.g., acid, base, oxidizing agent). According to ICH guidelines, the goal is to achieve 5-20% degradation.
Excessive degradation observed under stress conditions. Stress conditions are too harsh.Reduce the duration of exposure, temperature, or concentration of the stressor to achieve the target degradation of 5-20%.

Data Presentation: Illustrative Stability Data

Table 1: Illustrative Degradation of this compound under Various Stress Conditions

Stress ConditionTimeTemperature% Assay of this compound% Total Impurities
Acid Hydrolysis (0.1 M HCl) 24 hours60°C98.51.5
Base Hydrolysis (0.1 M NaOH) 24 hours60°C97.82.2
Oxidative (3% H₂O₂) 24 hoursRoom Temp94.25.8
Thermal 48 hours80°C96.53.5
Photolytic (UV light) 24 hoursRoom Temp85.314.7

Table 2: Illustrative Photodegradation Profile of this compound

Exposure Time (hours)% Assay of this compound% Degradation Product 1% Degradation Product 2% Other Degradants
0 100.00.00.00.0
6 95.23.11.00.7
12 91.55.81.80.9
24 85.39.53.22.0

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol outlines the conditions for subjecting this compound to various stress conditions to induce degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M NaOH.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution and neutralize with 0.1 M HCl.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (in a suitable solvent like methanol) in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.

    • Prepare a control sample stored in the dark under the same conditions.

    • Dilute the exposed and control samples to a suitable concentration with the mobile phase for HPLC analysis.

Stability-Indicating HPLC Method

This method is a starting point and should be fully validated for its intended use.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3 (or equivalent C18 column)

    • Mobile Phase: Methanol:Water (99:1, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 350 nm

    • Injection Volume: 10 µL

    • Column Temperature: Ambient

  • Sample Preparation:

    • Dilute the samples from the forced degradation studies to a final concentration within the linear range of the method using the mobile phase.

    • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxidative Oxidative (3% H2O2, RT) prep->oxidative thermal Thermal (80°C, solid state) prep->thermal photo Photolytic (UV light, RT) prep->photo neutralize Neutralization & Dilution acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC Analysis neutralize->hplc data Data Interpretation (Assay, Impurity Profiling) hplc->data degradation_pathway parent This compound intermediate1 6α,9α-epidioxy-14α-hydroperoxyergosta-4,7,22-trien-3-one parent->intermediate1 UV light, O2 product1 6α,7α;8α,9α-diepoxy-14α-hydroperoxyergosta-4,22-dien-3-one intermediate1->product1 product2 14α-hydroperoxy-9α-hydroxyergosta-4,7,22-triene-3,6-dione intermediate1->product2

References

Troubleshooting low bioactivity of synthetic ergone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the low bioactivity of synthetic ergone (B1207531) (ergosta-4,6,8(14),22-tetraen-3-one).

Frequently Asked Questions (FAQs)

Q1: My synthetic ergone shows significantly lower bioactivity compared to published data. What are the likely causes?

A1: Several factors can contribute to lower-than-expected bioactivity of synthetic compounds. These can be broadly categorized as:

  • Compound-Related Issues: Purity of the synthetic ergone, presence of isomers, incorrect stereochemistry, degradation, or improper storage.

  • Experimental Design Issues: Sub-optimal assay conditions, inappropriate cell line selection, or issues with compound solubility.

  • Data Interpretation: Misinterpretation of results or comparison to data from different experimental setups.

Q2: How can I be sure that the low bioactivity is not due to my experimental setup?

A2: To validate your experimental setup, ensure you have included the following controls:

  • Positive Control: A compound with a known and reliable cytotoxic effect in your chosen cell line and assay. This confirms that your assay is capable of detecting a positive result.

  • Vehicle Control: The solvent (e.g., DMSO) used to dissolve the ergone, at the same final concentration used in your experimental wells. This controls for any solvent-induced effects on the cells.

  • Cell Viability Control: Untreated cells to represent 100% viability.

Consistent results with your controls will give you confidence that your experimental setup is not the primary source of the issue.

Q3: Could the chosen cell line be the reason for the low bioactivity of my synthetic ergone?

A3: Yes, the choice of cell line is critical. Different cancer cell lines exhibit varying sensitivity to cytotoxic compounds due to their unique genetic makeup and expression of drug resistance mechanisms. It is advisable to test your synthetic ergone on a panel of cell lines, including those reported in the literature to be sensitive to similar steroidal compounds.

Troubleshooting Guides

Issue 1: Low Potency or Complete Inactivity of Synthetic Ergone

Possible Cause 1: Purity of the Synthetic Compound

Impurities from the synthetic process, such as starting materials (e.g., ergosterol), reagents, or by-products, can interfere with the bioactivity of your compound.

Troubleshooting Steps:

  • Purity Assessment: Analyze the purity of your synthetic ergone using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Comparison: Compare the obtained purity data with the certificate of analysis if the compound was purchased, or with expected results from the synthesis.

Data Presentation: Hypothetical Purity Analysis of Synthetic Ergone Batches

Batch IDSynthesis RoutePurity by HPLC (%)Impurity Profile by LC-MSObserved Bioactivity (IC50 in µM)
SE-001Oppenauer oxidation of ergosterol98.5Minor unreacted ergosterol15.2
SE-002Birch reduction followed by oxidation92.1Significant levels of isomeric by-products45.8
SE-003Published multi-step synthesis99.8No detectable impurities5.1

Possible Cause 2: Compound Stability and Solubility

Ergone, being a steroidal compound, may have limited solubility in aqueous assay media and could be unstable under certain experimental conditions (e.g., prolonged incubation, light exposure).

Troubleshooting Steps:

  • Solubility Test: Determine the solubility of your ergone in the assay medium. The presence of precipitates indicates that the compound is not fully dissolved.

  • Optimize Dissolution: Use a small amount of a suitable solvent like DMSO to prepare a concentrated stock solution. Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) and non-toxic to the cells.

  • Stability Assessment: Assess the stability of ergone in your assay medium over the duration of the experiment by re-analyzing the sample using HPLC.

Issue 2: Inconsistent or Non-Reproducible Bioactivity Results

Possible Cause: Assay Variability

Inconsistencies in experimental procedures can lead to variable results.

Troubleshooting Steps:

  • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well.

  • Uniform Compound Treatment: Mix the compound thoroughly in the medium before adding it to the cells.

  • Consistent Incubation Times: Adhere to the same incubation times for all experiments.

  • Plate Reader Calibration: Regularly check the calibration and performance of your microplate reader.

Experimental Protocols

MTT Assay for Assessing Cytotoxicity of Synthetic Ergone

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Materials:

  • Synthetic ergone

  • Human cancer cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of synthetic ergone in DMEM. Remove the old medium from the cells and add 100 µL of the ergone-containing medium to the respective wells. Include vehicle controls.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

ergone_apoptosis_pathway Ergone Synthetic Ergone CellMembrane Cell Membrane ROS ↑ Reactive Oxygen Species (ROS) CellMembrane->ROS JNK_pathway JNK Pathway Activation ROS->JNK_pathway p53_activation p53 Activation JNK_pathway->p53_activation Bax_upregulation ↑ Bax Expression p53_activation->Bax_upregulation Mitochondrion Mitochondrion Bax_upregulation->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathway for ergone-induced apoptosis.

Experimental Workflow Diagram

troubleshooting_workflow Start Low Bioactivity of Synthetic Ergone CheckPurity Check Compound Purity (HPLC, LC-MS) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK Purify Re-purify Compound PurityOK->Purify No CheckSolubility Assess Solubility and Stability in Assay Medium PurityOK->CheckSolubility Yes Purify->CheckPurity SolubilityOK Soluble and Stable? CheckSolubility->SolubilityOK OptimizeSolvent Optimize Solvent System (e.g., co-solvents) SolubilityOK->OptimizeSolvent No ReviewAssay Review Assay Protocol and Controls SolubilityOK->ReviewAssay Yes OptimizeSolvent->CheckSolubility AssayOK Controls Working? ReviewAssay->AssayOK TroubleshootAssay Troubleshoot Assay (e.g., cell density, reagents) AssayOK->TroubleshootAssay No ConsiderMechanism Consider Mechanism of Action (e.g., cell line specificity) AssayOK->ConsiderMechanism Yes TroubleshootAssay->ReviewAssay End Bioactivity Confirmed ConsiderMechanism->End

Workflow for troubleshooting low bioactivity of synthetic ergone.

Technical Support Center: Refining Ergone Extraction from Fungal Biomass

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of ergone (B1207531) from fungal biomass.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is ergone and which fungal species are primary sources?

A: Ergone (ergosta-4,6,8(14),22-tetraen-3-one) is a fungal metabolite derived from ergosterol.[1] It is recognized for its potential cytotoxic and anti-aldosteronic diuretic effects.[1] While present in many mushrooms, the fungus Polyporus umbellatus is known to contain significantly higher amounts of ergone compared to other species, making it a preferred source for extraction.[1]

Q2: What are the critical upstream factors influencing the final yield of ergone?

A: The final yield of ergone is highly dependent on the initial fungal culture conditions. Optimizing these parameters is crucial before beginning extraction. Key factors include:

  • Fungal Strain: Different strains, even within the same species, can exhibit significant variability in metabolite production.

  • Culture Medium Composition: The choice of carbon and nitrogen sources directly impacts mycelial growth and secondary metabolite synthesis. For instance, starch has been shown to be an effective carbon source for the mycelia of P. umbellatus.[1]

  • pH and Temperature: These are critical environmental factors that must be tightly controlled. The optimal pH for P. umbellatus mycelial culture is around 4.5, with an ideal temperature of 25°C.[1][2]

  • Co-cultivation: Culturing the primary fungus with another species, such as Armillariella mellea with P. umbellatus, can significantly enhance both mycelial growth and ergone production.[1]

Q3: Which analytical methods are recommended for the accurate quantification of ergone?

A: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is a highly sensitive and specific method for ergone quantification.[3] An HPLC-APCI-MS/MS (Atmospheric Pressure Chemical Ionization) method has been validated for determining ergone concentrations in biological matrices.[3] For broader accessibility, HPLC with UV or Fluorescence Detection (FLD) can also be employed, though it may require more rigorous sample cleanup to avoid interference.[3]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during the ergone extraction and analysis workflow.

Problem: Low or No Ergone Yield

  • Q: My extraction yielded very little or no ergone. What are the likely causes? A: This is a common issue that can stem from upstream culture conditions, the extraction process itself, or degradation of the target compound.

    • Sub-optimal Fungal Growth: Verify that the culture conditions (pH, temperature, media) were optimal for your fungal species. For P. umbellatus, yields were significantly improved under optimized conditions (pH 4.5, 25°C).[1]

    • Inefficient Extraction Solvent: The polarity of the extraction solvent is critical. Ergone is a steroidal-like molecule, suggesting that solvents like methanol (B129727), ethanol, or acetone (B3395972) would be more effective than highly non-polar solvents like hexane (B92381) or highly polar solvents like water alone.[4][5] Methanol has been noted as a good solvent for extracting intracellular fungal metabolites.[6]

    • Incomplete Cell Lysis: Fungal cell walls can be robust. Ensure the fungal biomass is thoroughly dried and ground to a fine powder to maximize the surface area for solvent penetration. Mechanical disruption methods like sonication can also improve extraction efficiency.

    • Ergone Degradation: Ergone may be sensitive to pH, temperature, and light.[7][8][9] Avoid high temperatures during solvent evaporation and store extracts at low temperatures in the dark.

Problem: Inconsistent Results Between Batches

  • Q: I am seeing high variability in ergone yield across different extraction batches. Why? A: Inconsistency often points to variability in the starting material or lack of standardization in the protocol.

    • Biomass Variability: Ensure the fungal biomass is harvested at the same growth phase for each batch. The production of secondary metabolites like ergone can vary significantly with the age of the culture.

    • Moisture Content: Dry the fungal biomass to a consistent weight before extraction. Residual water can alter the polarity of the organic solvent and reduce extraction efficiency.

    • Extraction Time and Temperature: Standardize the duration and temperature of the extraction. Conventional methods like Soxhlet or reflux extraction require careful control to ensure consistency.[10]

    • Analytical Precision: Inconsistent analytical results can also be a factor. Use an internal standard, such as ergosterol, during HPLC-MS/MS analysis to account for variations in sample preparation and instrument response.[3]

Problem: Analytical and Quantification Issues

  • Q: I am having trouble getting a clean, quantifiable peak for ergone in my HPLC analysis. A: Analytical issues like poor peak shape, co-eluting peaks, and signal suppression are common when working with crude extracts.

    • Poor Chromatographic Resolution: If peaks are broad or not well-separated, consider optimizing the mobile phase composition or gradient. A common mobile phase for ergone analysis is a mixture of methanol and 0.1% aqueous formic acid.[3] Using a high-resolution column, such as a 1.8 µm C18 column, can also significantly improve separation.[3]

    • Matrix Effects in MS: Crude extracts contain many compounds that can interfere with the ionization of ergone in the mass spectrometer, leading to signal suppression or enhancement. Perform a solid-phase extraction (SPE) cleanup step after the initial solvent extraction to remove interfering compounds.[11][12]

    • Incorrect Detection Parameters: For MS/MS, ensure you are using the correct multiple reaction monitoring (MRM) transition. For ergone, the transition of m/z(+) 393 -> 268 has been successfully used for quantification.[3]

Section 3: Data Presentation and Key Parameters

Table 1: Comparison of Extraction Methods and Solvents for Fungal Metabolites

Extraction MethodCommon SolventsAdvantagesDisadvantagesReference(s)
Maceration Ethanol, Methanol, AcetoneSimple, requires minimal equipment.Time-consuming, may result in lower yield.[10]
Soxhlet Extraction Ethanol, Methanol, HexaneHigh extraction efficiency due to continuous solvent cycling.Requires high solvent volume, potential for thermal degradation of compounds.[5][10]
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol, AcetoneFaster extraction times, reduced solvent consumption, improved yield.Can generate heat, potentially degrading sensitive compounds.[4][13]
Microwave-Assisted Extraction (MAE) Ethanol, WaterVery rapid extraction, low solvent usage.Requires specialized equipment, potential for localized overheating.[4]

Table 2: Optimized Culture Conditions for Ergone Production in Polyporus umbellatus

ParameterOptimized ValueResulting Ergone YieldReference
Temperature 25°C-[1]
pH 4.5-[1]
Carbon Source Starch-[1]
Cultivation Method Co-culture with Armillariella mellea86.9 µg/g[1]

Section 4: Detailed Experimental Protocols

Protocol 1: General Solid-Liquid Extraction of Ergone from Fungal Biomass

This protocol is a general guideline and may require optimization for specific fungal species.

  • Biomass Preparation:

    • Harvest fungal mycelia or fruiting bodies.

    • Freeze-dry or oven-dry the biomass at a low temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried biomass into a fine, homogenous powder using a mortar and pestle or a mechanical grinder.

  • Solvent Extraction:

    • Weigh 10 g of dried fungal powder into a flask.

    • Add 200 mL of cold methanol (-30°C if possible to quench metabolic activity).[6] A biomass-to-solvent ratio of 10 mg/mL has been shown to be effective.[6]

    • For enhanced extraction, place the flask in an ultrasonic bath for 30 minutes at a controlled temperature.

    • After sonication, stir the mixture at room temperature for 4-6 hours, protected from light.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid biomass.

    • Re-extract the fungal pellet with another 100 mL of methanol to ensure complete extraction.[6]

    • Pool the supernatants.

    • Concentrate the extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

  • Storage:

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.

    • Store the final extract at -20°C or -80°C in an amber vial to prevent degradation.[11]

Protocol 2: Quantification of Ergone via HPLC-APCI-MS/MS

This method is adapted from a validated protocol for ergone analysis.[3]

  • Sample Preparation:

    • Take an aliquot of the redissolved fungal extract.

    • Add an internal standard (e.g., ergosterol) to the sample.

    • Perform a protein precipitation step if necessary by adding 3 volumes of cold acetone, vortexing, and centrifuging to pellet debris.[3]

    • Transfer the supernatant to a new vial for injection. A solid-phase extraction (SPE) cleanup may be required for complex matrices.

  • Chromatographic Conditions:

    • HPLC System: A system capable of binary gradients and mass spectrometry interfacing.

    • Column: Zorbax SB-C18, 1.8 µm, 100 mm x 3.0 mm (or equivalent).[3]

    • Mobile Phase: 97:3 (v/v) mixture of methanol and 0.1% aqueous formic acid.[3]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ergone: m/z 393 -> 268.[3]

      • Ergosterol (IS): m/z 379 -> 69.[3]

  • Quantification:

    • Prepare a calibration curve using certified ergone standards with a fixed concentration of the internal standard.

    • Calculate the concentration of ergone in the samples by comparing the peak area ratio of ergone to the internal standard against the calibration curve.

Section 5: Mandatory Visualizations

ExtractionWorkflow cluster_prep 1. Biomass Preparation cluster_extract 2. Extraction cluster_process 3. Processing & Analysis Biomass Fungal Biomass DryGrind Drying & Grinding Biomass->DryGrind Solvent Solvent Addition (e.g., Methanol) DryGrind->Solvent Extract Extraction (e.g., Sonication) Solvent->Extract Filtration Filtration Extract->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Purification Purification (Optional) (e.g., SPE) Concentration->Purification Analysis Analysis (HPLC-MS/MS) Purification->Analysis

Caption: General experimental workflow for the extraction and analysis of ergone from fungal biomass.

TroubleshootingLogic Start Problem: Low or No Ergone Yield CheckCulture 1. Review Fungal Culture Start->CheckCulture CheckExtraction 2. Evaluate Extraction Protocol Start->CheckExtraction CheckDegradation 3. Investigate Degradation Start->CheckDegradation Culture1 Verify pH & Temp (e.g., 4.5 & 25°C) CheckCulture->Culture1 Conditions? Culture2 Check Media (Carbon/Nitrogen Source) CheckCulture->Culture2 Nutrients? Culture3 Confirm Growth Phase CheckCulture->Culture3 Timing? Extract1 Is Solvent Correct? (e.g., Methanol) CheckExtraction->Extract1 Solvent? Extract2 Biomass Pulverized? CheckExtraction->Extract2 Preparation? Extract3 Sufficient Extraction Time? CheckExtraction->Extract3 Duration? Degrade1 Avoid High Temp During Concentration? CheckDegradation->Degrade1 Heat? Degrade2 Store Extract Properly? (-20°C, Dark) CheckDegradation->Degrade2 Storage?

Caption: Troubleshooting logic diagram for diagnosing the cause of low ergone extraction yields.

References

Minimizing degradation of Ergosta-4,6,8(14),22-Tetraen-3-One during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Ergosta-4,6,8(14),22-Tetraen-3-One during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during purification?

A1: The main degradation pathways for this compound are photodegradation and oxidation. The conjugated tetraene system in the molecule is highly susceptible to reactions with oxygen, especially when exposed to UV light.[1] It is relatively stable to acids and bases under moderate conditions.

Q2: What general precautions should I take during the entire purification process?

A2: To minimize degradation, it is crucial to protect the compound from light and oxygen at every step. This includes sample preparation, chromatographic separation, and fraction collection. Work in a dimly lit room or use amber-colored glassware and vials.[2][3][4][5] Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon.[6]

Q3: How does temperature affect the stability of the compound?

Q4: What is the influence of pH on the stability of this compound?

A4: this compound is reported to be relatively stable in the presence of acids and bases.[1] However, extreme pH values should be avoided as they can catalyze the degradation of α,β-unsaturated ketones. For reversed-phase chromatography, it is generally recommended to work within a pH range of 2-8 to ensure the stability of the silica-based stationary phase and the target compound. It is advisable to keep the mobile phase pH at least 2 units away from the pKa of any ionizable groups on the molecule, although this compound is not expected to be readily ionizable.[8][9]

Troubleshooting Guides

Issue 1: Significant product loss and appearance of unknown impurities in chromatograms.

This issue is often indicative of on-column or post-column degradation.

Potential Cause Troubleshooting Step Expected Outcome
Photodegradation 1. Wrap the entire chromatography system (especially the column and fraction collector) in aluminum foil or use amber tubing. 2. Work under yellow or red light to avoid high-energy wavelengths.[4] 3. Use amber autosampler vials for sample injection and fraction collection.[3]Reduction in the formation of degradation products, leading to a cleaner chromatogram and higher product recovery.
Oxidation 1. Degas all solvents and the mobile phase by sparging with an inert gas (e.g., helium, argon, or nitrogen) for 15-30 minutes prior to and during the run. 2. If possible, perform the purification in a glovebox or using a Schlenk line to maintain an inert atmosphere.[6] 3. Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solvents if compatible with the detection method.A significant decrease in oxidative degradation products, resulting in improved purity of the isolated compound.
Thermal Degradation 1. Use a column thermostat to perform the purification at a lower temperature (e.g., 4-10 °C).[7] 2. Be aware that lower temperatures may increase solvent viscosity and backpressure, and may broaden peaks. Optimize the flow rate accordingly.Slower degradation kinetics, leading to higher recovery of the target compound, although chromatographic resolution may need re-optimization.

Experimental Protocols

Protocol 1: General Handling Procedures for Minimizing Degradation
  • Solvent Preparation:

    • Use high-purity HPLC-grade solvents.

    • Before use, degas all solvents by sparging with a high-purity inert gas (e.g., argon or nitrogen) for at least 30 minutes. Maintain a gentle stream of the inert gas over the solvent surface during use.

    • Store prepared mobile phases in amber glass bottles under an inert atmosphere.

  • Sample Preparation:

    • Perform all sample manipulations in a fume hood with the lights dimmed or under amber lighting.[4]

    • Use amber glass vials or vials wrapped in aluminum foil for sample storage and handling.[2][3][5]

    • If the sample is in a solid form, dissolve it in degassed solvent immediately before purification.

    • If the sample is in solution, ensure it has been stored at a low temperature (e.g., -20°C or -80°C) and protected from light.

Protocol 2: Suggested Preparative Reversed-Phase HPLC Method

This protocol is a starting point and should be optimized for your specific crude sample and instrument.

  • Column: C18 preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water (degassed)

    • Solvent B: Acetonitrile or Methanol (degassed)

  • Gradient:

    • Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B. A suggested starting gradient could be 80% B to 100% B over 30 minutes.

  • Flow Rate: Adjust based on column dimensions and particle size (e.g., 10-20 mL/min for a 21.2 mm ID column).

  • Temperature: 10-15 °C. Use a column chiller if available.

  • Detection: UV detector set at the λmax of this compound (around 350 nm).

  • Injection: Dissolve the crude sample in a minimal amount of a solvent compatible with the initial mobile phase conditions to prevent on-column precipitation.

  • Fraction Collection: Use an automated fraction collector with amber collection tubes or racks shielded from light. Blanket the collection area with a gentle stream of inert gas if possible.

Visualizations

Purification_Workflow Purification Workflow for this compound cluster_prep Preparation cluster_purification Purification (Light & Oxygen Protected) cluster_post_purification Post-Purification Crude_Sample Crude Sample Dissolution Dissolve in Degassed Solvent Crude_Sample->Dissolution Injection Inject onto RP-HPLC Column Dissolution->Injection Elution Gradient Elution (Low Temperature) Injection->Elution Detection UV Detection (~350 nm) Elution->Detection Fraction_Collection Collect Fractions in Amber Vials Detection->Fraction_Collection Purity_Analysis Analyze Fractions (e.g., analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Solvent_Removal Solvent Removal (under vacuum, low temp) Pooling->Solvent_Removal Storage Store Pure Compound (-80°C, dark, inert atm) Solvent_Removal->Storage

Caption: A typical workflow for the purification of this compound.

Troubleshooting_Degradation Troubleshooting Degradation During Purification cluster_causes Potential Causes cluster_solutions Solutions Start Degradation Observed? Photodegradation Photodegradation Start->Photodegradation Yes Oxidation Oxidation Start->Oxidation Yes Thermal_Instability Thermal Instability Start->Thermal_Instability Yes Protect_Light Use amber glassware Work in dim light Wrap equipment Photodegradation->Protect_Light Inert_Atmosphere Degas solvents Use N2/Ar blanket Work in glovebox Oxidation->Inert_Atmosphere Low_Temp Use column chiller (4-10 °C) Thermal_Instability->Low_Temp End Degradation Minimized Protect_Light->End Resolved Inert_Atmosphere->End Resolved Low_Temp->End Resolved

Caption: A logical guide to troubleshooting degradation issues.

References

Technical Support Center: Enhancing Ergone Resolution in RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the resolution of ergone (B1207531) in reverse-phase high-performance liquid chromatography (RP-HPLC).

Compound Information: Ergone, also known as ergosta-4,6,8(14),22-tetraen-3-one, is a non-polar, steroid-like compound derived from ergosterol.[1][2][3] Its hydrophobicity is a key factor in its retention behavior on reverse-phase columns.

Troubleshooting Guide

This section addresses specific issues encountered during the chromatographic analysis of ergone.

Q1: My ergone peak is broad and shows significant tailing. What is the most likely cause and how can I fix it?

A1: Peak broadening and tailing for a compound like ergone are often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar functional groups on analytes, causing tailing. Although ergone is largely non-polar, its ketone group can be susceptible.

    • Solution 1: Adjust Mobile Phase pH. If analyzing ergone with other, more polar or ionizable compounds, adjusting the pH can suppress the ionization of silanol groups. A low pH (e.g., 2.5-3.5 using formic acid or phosphoric acid) protonates silanols, reducing their activity.[4][5]

    • Solution 2: Use a Competitor. Adding a small concentration of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can mask active silanol sites.

    • Solution 3: Change the Column. Modern end-capped columns or those with a hybrid particle technology are designed to minimize silanol interactions and often provide better peak shapes for a wide range of compounds.

  • Mobile Phase Mismatch: If the sample solvent is much stronger (i.e., has a higher organic content) than the mobile phase, it can cause the sample band to spread on the column, leading to broad or distorted peaks.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that still maintains solubility and consider reducing the injection volume.[6]

  • Column Contamination or Degradation: Accumulation of strongly retained impurities on the column inlet can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol).[6] If this doesn't work, the column may be permanently damaged and require replacement.[7]

Q2: I am observing poor resolution between ergone and a closely-eluting impurity. How can I improve their separation?

A2: Improving the resolution between two peaks requires modifying the chromatographic system to enhance selectivity (α), efficiency (N), or the retention factor (k). A systematic approach is recommended.[8]

  • Step 1: Optimize Retention Factor (k). Ensure that the peaks of interest are well-retained on the column. A retention factor between 2 and 10 is ideal for achieving good resolution.

    • Action: To increase retention and potentially improve separation in reverse-phase, decrease the strength of the mobile phase by reducing the percentage of the organic solvent (e.g., acetonitrile or methanol).[5][9]

  • Step 2: Enhance Selectivity (α). Selectivity is the most powerful factor for improving resolution.[9]

    • Action 1: Change Organic Solvent. Switching from acetonitrile to methanol (B129727) (or vice versa) can alter elution order and improve selectivity due to different solvent properties.

    • Action 2: Adjust Mobile Phase pH. If the impurity has ionizable functional groups, changing the mobile phase pH can drastically alter its retention time relative to the non-ionizable ergone, thereby improving separation.[5][10]

    • Action 3: Change Stationary Phase. Switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano phase) can introduce different types of interactions (like π-π interactions) and significantly change selectivity.[11]

  • Step 3: Increase Column Efficiency (N). Higher efficiency results in sharper, narrower peaks, which can improve baseline resolution.

    • Action 1: Use a Longer Column. Doubling the column length approximately doubles the efficiency, but also doubles the analysis time and backpressure.[9]

    • Action 2: Use Smaller Particle Size Columns. Columns packed with smaller particles (e.g., sub-2 µm for UHPLC or 2.7 µm solid-core particles) provide significantly higher efficiency.[11]

    • Action 3: Lower the Flow Rate. Reducing the flow rate can improve efficiency, leading to better resolution, although this will increase the run time.[8]

Q3: My retention times for ergone are drifting between injections. What could be causing this instability?

A3: Retention time drift is typically caused by issues with the mobile phase preparation, column equilibration, or instrument stability.

  • Mobile Phase Issues:

    • Instability/Evaporation: If using a volatile buffer or if the mobile phase reservoirs are not well-sealed, the composition can change over time due to evaporation of the more volatile component. Ensure fresh mobile phase is prepared daily and bottles are capped.

    • Inadequate Buffering: If the mobile phase pH is close to the pKa of any compound in the mixture, small changes in pH can lead to large shifts in retention. Ensure the buffer concentration is adequate (typically 10-25 mM) and the pH is at least 1-2 units away from the analyte's pKa.[12]

  • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase is a common cause of drifting retention times.

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.[7]

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention times.

    • Solution: Use a column oven to maintain a constant, controlled temperature.[6][8]

FAQs (Frequently Asked Questions)

Q1: What is a good starting method for developing a separation for ergone on a C18 column?

A1: For a non-polar compound like ergone, a simple reverse-phase method is a good starting point.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a screening gradient, such as 50% B to 100% B over 15 minutes. This will help determine the approximate organic solvent percentage needed to elute ergone.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Detection: UV, based on the chromophores in the ergone structure (a starting wavelength of ~254 nm or a PDA scan is recommended).

After the initial screening run, the gradient can be optimized to be shallower around the elution point of ergone to improve resolution from nearby impurities.[13]

Q2: Should I use acetonitrile or methanol as the organic solvent for ergone analysis?

A2: Both acetonitrile and methanol are suitable organic modifiers for reverse-phase HPLC. The choice can impact selectivity and analysis time.

  • Acetonitrile: Generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It is often considered a "stronger" eluting solvent than methanol in reverse-phase.

  • Methanol: Is more viscous and can provide different selectivity for certain compounds, which can be advantageous for separating closely eluting peaks. It is also typically less expensive.

The optimal choice depends on the specific separation challenge. It is often beneficial to screen both solvents during method development.

Q3: When should I use a gradient elution versus an isocratic method?

A3: The choice depends on the complexity of your sample.

  • Isocratic Elution (constant mobile phase composition): Suitable for simple mixtures where all components elute within a reasonable time frame with good resolution. It is often faster and more robust once developed.

  • Gradient Elution (mobile phase composition changes over time): Necessary for complex samples containing compounds with a wide range of polarities.[13] A gradient allows for the elution of highly retained compounds in a reasonable time without sacrificing the resolution of early-eluting peaks.[14] For analyzing ergone in a complex matrix like a natural product extract, a gradient method is almost always required.[15]

Data Presentation

Table 1: Effect of Organic Modifier on Resolution (Rs) of Ergone and Impurity A Conditions: C18 Column (4.6x150mm, 5µm), 1.0 mL/min, 30°C. Isocratic mobile phase.

% OrganicMobile Phase CompositionRetention Time Ergone (min)Retention Time Impurity A (min)Resolution (Rs)
75%75:25 Acetonitrile:Water5.86.10.95
70%70:25 Acetonitrile:Water7.98.51.55
85%85:15 Methanol:Water6.26.40.70
80%80:20 Methanol:Water8.18.81.62

This table illustrates that decreasing the percentage of organic solvent increases retention and resolution. It also shows how changing the solvent type (Methanol vs. Acetonitrile) can affect resolution.

Experimental Protocols

Protocol 1: Mobile Phase Screening for Improved Selectivity

This protocol details a systematic approach to optimizing the mobile phase to improve the resolution between ergone and a critical impurity.

  • Preparation: Prepare two mobile phase systems.

    • System 1: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (0.1% Formic Acid in Acetonitrile).

    • System 2: Mobile Phase A (0.1% Formic Acid in Water), Mobile Phase B (0.1% Formic Acid in Methanol).

  • Initial Gradient (Acetonitrile): Using System 1, run a generic screening gradient (e.g., 10-90% B over 20 minutes) to determine the elution conditions for ergone.

  • Focused Gradient (Acetonitrile): Based on the initial run, develop a shallower gradient around the elution time of the target peaks. For example, if ergone elutes at 70% B, try a gradient of 60-80% B over 15 minutes.

  • Repeat with Methanol: Repeat steps 2 and 3 using System 2 (Methanol).

  • Compare Chromatograms: Compare the resolution of the critical pair obtained with both acetonitrile and methanol. The solvent system that provides the best separation (selectivity) should be chosen for further optimization.

  • Further Optimization (Optional): If separation is still insufficient, consider ternary mixtures (Water/Acetonitrile/Methanol) or changing the pH by using a different additive (e.g., ammonium (B1175870) acetate (B1210297) for near-neutral pH).[5]

Visualizations

Logical Relationships & Workflows

TroubleshootingWorkflow Start Poor Resolution (Rs < 1.5) Check_k Is Retention Factor (k) between 2 and 10? Start->Check_k Adjust_k Adjust Mobile Phase Strength (Decrease % Organic) Check_k->Adjust_k No Check_alpha Is Selectivity (α) Sufficient? Check_k->Check_alpha Yes Adjust_k->Check_k Adjust_alpha Change Selectivity Check_alpha->Adjust_alpha No Check_N Is Efficiency (N) Sufficient? Check_alpha->Check_N Yes Adjust_alpha->Check_alpha Alpha_Options 1. Change Organic Solvent (ACN <=> MeOH) 2. Adjust Mobile Phase pH 3. Change Column Chemistry Adjust_alpha->Alpha_Options Adjust_N Increase Efficiency Check_N->Adjust_N No End Resolution Optimized (Rs >= 1.5) Check_N->End Yes Adjust_N->Check_N N_Options 1. Use Longer Column 2. Use Smaller Particles 3. Lower Flow Rate Adjust_N->N_Options

Caption: A workflow for systematically troubleshooting poor HPLC resolution.

ResolutionEquation Resolution Resolution (Rs) Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention (k) Resolution->Retention sub_eff • Column Length • Particle Size Efficiency->sub_eff sub_sel • Mobile Phase Type • Stationary Phase • Temperature • pH Selectivity->sub_sel sub_ret • Mobile Phase Strength • pH for Ionizable Analytes Retention->sub_ret

Caption: Key chromatographic factors that influence peak resolution (Rs).

References

Technical Support Center: Addressing Batch-to-Batch Variability of Ergone from Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ergone (B1207531) (L-ergothioneine) derived from natural sources. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the inherent variability in natural product extracts, ensuring more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is ergone and why is its concentration variable in natural sources?

A1: Ergone, more commonly known as L-ergothioneine, is a naturally occurring amino acid derivative containing a unique sulfur atom on its imidazole (B134444) ring.[1] It is a potent antioxidant synthesized by certain fungi and bacteria.[2] Humans and animals primarily acquire it through their diet, with mushrooms being the richest source.[3][4]

The significant batch-to-batch variability of ergone in natural extracts arises from several factors:

  • Genetic Differences: Different species and even strains of mushrooms produce varying amounts of ergone.[5]

  • Cultivation Conditions: The substrate used for growing mushrooms, as well as environmental factors like climate and soil composition, significantly influence ergone content.

  • Harvesting and Post-Harvest Handling: The timing of harvest and subsequent storage conditions can impact the stability and final concentration of ergone in the raw material.[6]

Q2: How can I standardize my ergone extract to ensure experimental reproducibility?

A2: Standardization is crucial for achieving consistent results.[6] It involves a multi-step approach:

  • Sourcing: Whenever possible, source your raw material from a single, reputable supplier who can provide a certificate of analysis (CoA) with information on the species, strain, and cultivation conditions.

  • Extraction Protocol: Use a consistent and validated extraction method. Key parameters to control include the solvent type, solvent-to-solid ratio, extraction time, temperature, and agitation speed.[6]

  • Quantification: After extraction, you must quantify the ergone concentration in each batch. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for this.[7][8]

  • Normalization: Based on the quantification results, you can normalize the concentration of your extracts for downstream experiments. This means adjusting the volume of extract used in your assays to ensure that the final concentration of ergone is the same across different batches.

Q3: My current batch of ergone extract shows lower antioxidant activity than previous batches. What are the possible causes?

A3: This is a common issue when working with natural extracts. Several factors could be at play:

  • Lower Ergone Content: The most likely reason is a lower concentration of ergone in the current batch of raw material. This highlights the importance of quantifying ergone in every new batch.

  • Degradation: Ergone can degrade under certain conditions. Improper storage (e.g., exposure to light, high temperatures, or oxygen) or harsh extraction conditions can lead to a loss of the active compound.[6]

  • Presence of Antagonistic Compounds: Natural extracts are complex mixtures. It's possible that the current batch contains other compounds that interfere with your assay or antagonize the antioxidant effect of ergone.

  • Assay Interference: Components in the crude extract could be interfering with your antioxidant assay. For example, colored compounds can interfere with colorimetric assays like the DPPH assay.

Q4: I'm observing unexpected cytotoxicity in my cell-based assays with a new batch of ergone extract. What should I do?

A4: Unexpected cytotoxicity from a natural extract can be alarming. Here’s a troubleshooting approach:

  • Rule out Contamination: Your extract could be contaminated with heavy metals, pesticides from the source material, or residual solvents from the extraction process. Review the CoA of your raw material and ensure your extraction solvents are of high purity.

  • Dose-Response Curve: Perform a full dose-response curve to determine the concentration at which cytotoxicity occurs. It's possible that the current batch is more potent (i.e., has a higher concentration of ergone or other cytotoxic compounds).

  • Blank Extract Control: Prepare a "blank" extract using the same extraction procedure but without the mushroom material. This can help you determine if any cytotoxic effects are coming from the solvent or impurities introduced during the process.

  • Selective Cytotoxicity: Test the extract on a non-cancerous, healthy cell line to assess its selective toxicity. Some plant extracts exhibit broad cytotoxic effects.[9][10]

Troubleshooting Guides

Problem: High Variability in Ergone Quantification Between Batches

Symptoms: Your HPLC analysis shows significantly different ergone concentrations (e.g., >20% variation) between different batches of extract prepared using the same protocol.

Possible Cause Recommended Action
Inconsistent Raw Material Source raw material from the same supplier and lot number if possible. Always request a Certificate of Analysis.
Incomplete Extraction Ensure the raw material is finely and consistently ground. Verify that your extraction time and temperature are sufficient to extract the majority of the ergone. Consider performing a sequential extraction to see if more ergone can be recovered.
Sample Preparation Error Double-check all dilutions and calculations. Ensure your analytical balance is calibrated. Use calibrated pipettes.
HPLC Method Variability Ensure the HPLC system is properly equilibrated. Use a fresh mobile phase and a high-quality ergone standard for your calibration curve. Check for column degradation.
Problem: Poor Solubility of Dried Ergone Extract

Symptoms: Your lyophilized or evaporated ergone extract does not fully dissolve in the desired solvent for your bioassay (e.g., cell culture medium, PBS).

Possible Cause Recommended Action
Presence of Insoluble Polysaccharides/Proteins Crude extracts often contain water-insoluble compounds. Try dissolving the extract in a small amount of a compatible organic solvent like DMSO or ethanol (B145695) first, then dilute it into your aqueous buffer. Be mindful of the final solvent concentration in your assay.
Compound Aggregation Sonication or vortexing can help break up aggregates.
Incorrect Solvent Choice While ergone itself has good water solubility, other components in the extract may not. Test a panel of biocompatible solvents to find the one that provides the best solubility for your extract.

Data Presentation

Table 1: Ergone Content in Various Mushroom Species (Dry Weight)

Mushroom SpeciesCommon NameErgone Content (mg/g dw)Reference(s)
Boletus edulisPorcini7.27[11]
Pleurotus ostreatusOyster Mushroom1.98 - 9.20[5][12]
Lentinula edodesShiitake1.32 - 284.00[13][14]
Grifola frondosaMaitake (Hen of the Woods)1.11 - 30.00[11][13]
Pleurotus eryngiiKing Oyster0.23 - 1.98[12]
Agaricus bisporus (brown)Crimini/Portabella0.47[11]
Agaricus bisporus (white)White Button0.46[13]
Ganoderma lucidumReishi0.08[15]

Note: Ergone content can vary significantly based on factors mentioned in the FAQs.

Table 2: Comparison of Ergone Extraction Methods

Extraction MethodSolvent(s)TemperatureAdvantagesDisadvantagesReference(s)
Hot Water Extraction Water70-100°CInexpensive, environmentally friendly, good for water-soluble compounds.May not be efficient for less polar compounds, high temperatures can degrade some compounds.[16][17]
Solvent Extraction Ethanol, Methanol (B129727) (often as aqueous solutions)Room Temp - 60°CCan extract a broader range of compounds, including those less soluble in water.Requires solvent removal, potential for residual solvent in the final product.[6][14]
Ultrasound-Assisted Extraction (UAE) VariousTypically Room TempFaster extraction times, increased efficiency.Requires specialized equipment.[6]
Supercritical Fluid Extraction (SFE) Supercritical CO₂ (often with a co-solvent like ethanol)~48°CHighly selective, no residual solvent, good for thermally sensitive compounds.High initial equipment cost.[4][18]

Experimental Protocols

Protocol 1: Hot Water Extraction of Ergone from Dried Mushrooms
  • Sample Preparation: Dry the mushroom material at 40-50°C to a constant weight. Grind the dried material to a uniform fine powder (e.g., to pass through a 100-mesh sieve).

  • Extraction:

    • Place 10 g of the powdered mushroom into a flask.

    • Add 200 mL of distilled water (a 1:20 solid-to-solvent ratio).

    • Heat the mixture to 90°C with constant stirring for 30 minutes.[17]

  • Filtration and Concentration:

    • Filter the mixture through filter paper (e.g., Whatman No. 1) to separate the extract from the solid residue.

    • Wash the residue with a small amount of hot distilled water to ensure complete recovery.

    • Combine the filtrates.

    • The resulting aqueous extract can be used directly, lyophilized to a powder, or concentrated using a rotary evaporator.

Protocol 2: Quantification of Ergone by HPLC

This protocol is a general guideline and may require optimization for your specific HPLC system and column.

  • Sample Preparation:

    • If your extract is a liquid, filter it through a 0.45 µm syringe filter.

    • If your extract is a powder, accurately weigh a known amount, dissolve it in the mobile phase, and filter.

  • HPLC System and Conditions:

    • HPLC System: An Agilent 1200 Series or equivalent with a UV-VIS or Diode Array Detector.

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used. For example, a Waters CORTECS UPLC HILIC column (2.1 × 100 mm, 1.6 μm).[7]

    • Mobile Phase: An isocratic mobile phase of 85% acetonitrile (B52724) and 15% water with 0.1% formic acid.[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Column Temperature: 40°C.[7]

    • Detection Wavelength: 254 nm.[7]

    • Injection Volume: 2 µL.[7]

  • Quantification:

    • Prepare a calibration curve using a certified L-ergothioneine standard at several concentrations.

    • Run your samples and quantify the ergone concentration by comparing the peak area to the calibration curve.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity
  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and protected from light.[19]

    • Sample Solutions: Prepare a series of dilutions of your ergone extract in methanol.

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each sample dilution, positive control dilution, or methanol (for the blank) to separate wells.[20]

    • Add 200 µL of the DPPH working solution to all wells.[20]

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[19][21]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[20][21]

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100

    • Plot the % scavenging against the extract concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Mandatory Visualizations

Signaling Pathways and Workflows

cluster_0 Cytoplasm cluster_1 Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Ubiquitination & Degradation Cul3 Cul3-Rbx1 E3 Ligase KEAP1->Cul3 NRF2_active Active NRF2 KEAP1->NRF2_active Release NRF2->KEAP1 Binds Ergone Ergone (Antioxidant) Ergone->KEAP1 Modulates ROS Oxidative Stress (e.g., UV, ROS) Ergone->ROS Scavenges ROS->KEAP1 Inactivates Cul3->NRF2 NRF2_nuc Active NRF2 NRF2_active->NRF2_nuc Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription NRF2_nuc->ARE Binds

Caption: Ergone's role in the KEAP1-NRF2 antioxidant pathway.

start Start: Inconsistent Experimental Results check_extract Step 1: Characterize Ergone Extract start->check_extract quantify Quantify Ergone (e.g., HPLC) check_extract->quantify profile Phytochemical Profile (Optional: LC-MS) check_extract->profile normalize Normalize Extract Concentration Based on Ergone Content quantify->normalize profile->normalize check_protocol Step 2: Review Experimental Protocol solubility Assess Extract Solubility in Assay Vehicle check_protocol->solubility stability Verify Compound Stability (Storage & Assay Conditions) check_protocol->stability controls Check Assay Controls (Positive & Negative) check_protocol->controls troubleshoot_assay Step 3: Troubleshoot Bioassay solubility->troubleshoot_assay stability->troubleshoot_assay controls->troubleshoot_assay interference Test for Assay Interference (e.g., color, fluorescence) troubleshoot_assay->interference cytotoxicity Evaluate Off-Target Cytotoxicity troubleshoot_assay->cytotoxicity normalize->check_protocol If variability persists re_run Re-run Experiment with Normalized Extract normalize->re_run Proceed to experiment

Caption: Troubleshooting workflow for batch-to-batch variability.

References

Technical Support Center: Ergosta-4,6,8(14),22-Tetraen-3-One and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ergosta-4,6,8(14),22-Tetraen-3-One who may encounter interference with cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound, also known as ergone, is a bioactive steroid found in various medicinal fungi.[1][2] It has demonstrated cytotoxic activity against several cancer cell lines, including human hepatocellular carcinoma (HepG2) and human gastric cancer cells.[1][3] The mechanism of its cytotoxic action involves inducing G2/M cell cycle arrest and apoptosis through both intrinsic and extrinsic pathways.[1][3]

Q2: I am observing unexpected or inconsistent results in my cell viability assays when using this compound. Could the compound be interfering with the assay?

Yes, it is possible that this compound is interfering with your cell viability assay. Many small molecules can interfere with assay components, leading to inaccurate results. Given that this compound is a polyunsaturated steroidal compound, it may possess properties that could interfere with common colorimetric and fluorometric cell viability assays.[4]

Q3: Which types of cell viability assays are most likely to be affected by interference from this compound?

Assays that rely on enzymatic reduction of a substrate, such as tetrazolium-based assays (MTT, MTS, XTT, WST-1) and resazurin-based assays (AlamarBlue), are susceptible to interference.[5][6] Compounds with intrinsic color or fluorescence can also interfere with absorbance and fluorescence-based readouts, respectively.

Q4: How can I determine if this compound is interfering with my specific cell viability assay?

To confirm interference, you should perform a "compound-only" control. This involves running the assay with all components, including this compound at the concentrations used in your experiment, but without any cells.[7] If you observe a signal change in the absence of cells, it indicates direct interference.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results with Tetrazolium-Based Assays (MTT, MTS, WST-1)

Possible Cause:

This compound may be directly reducing the tetrazolium salt (e.g., MTT to formazan) non-enzymatically, leading to a false-positive signal for cell viability. Alternatively, its color may interfere with the absorbance reading of the formazan (B1609692) product.

Troubleshooting Steps:

  • Run a Cell-Free Control:

    • Prepare wells with culture medium and all assay reagents (e.g., MTT, MTS, or WST-1 solution).

    • Add this compound at the same concentrations used in your experiment.

    • Incubate for the standard assay duration.

    • Measure the absorbance at the appropriate wavelength.

    • A significant increase in absorbance compared to the vehicle control (without the compound) indicates direct reduction of the tetrazolium salt.

  • Use an Alternative Assay:

    • Consider using a non-enzymatic or non-colorimetric endpoint.

    • ATP-based assays (e.g., CellTiter-Glo®) measure the ATP level in viable cells and are generally less prone to interference from colored or redox-active compounds.[5]

    • Direct cell counting methods, such as the Trypan Blue exclusion assay, provide a direct measure of membrane integrity.[8]

    • Nucleic acid staining with impermeant dyes like propidium (B1200493) iodide or DAPI can be used with flow cytometry or fluorescence microscopy to quantify dead cells.

Issue 2: High Background or Quenching in Fluorescence-Based Assays (e.g., Resazurin (B115843)/AlamarBlue)

Possible Cause:

This compound may have intrinsic fluorescence at the excitation and/or emission wavelengths of the assay, leading to high background. Conversely, it could quench the fluorescent signal of the product (resorufin), resulting in a false-negative signal.

Troubleshooting Steps:

  • Assess Intrinsic Fluorescence:

    • Prepare wells with culture medium and this compound at your experimental concentrations.

    • Measure the fluorescence at the excitation and emission wavelengths used for your assay.

    • If significant fluorescence is detected, this will contribute to the background signal.

  • Check for Quenching:

    • Run the assay with a known number of viable cells to generate a fluorescent signal.

    • Add this compound to these wells just before reading the fluorescence.

    • A decrease in the signal compared to wells without the compound indicates quenching.

  • Switch to a Luminescence-Based Assay:

    • ATP-based luminescent assays are a robust alternative as they are less susceptible to fluorescence interference.[5]

Data Presentation

Table 1: Comparison of Common Cell Viability Assays and Potential for Interference

Assay TypePrinciplePotential Interference by this compoundRecommended Alternative
MTT/MTS/XTT/WST-1 Enzymatic reduction of tetrazolium salt to a colored formazan product.Direct chemical reduction of the tetrazolium salt; absorbance interference.ATP-based assays, Trypan Blue exclusion.
Resazurin (AlamarBlue) Enzymatic reduction of non-fluorescent resazurin to fluorescent resorufin.[5]Intrinsic fluorescence; signal quenching; direct chemical reduction.ATP-based assays, LDH cytotoxicity assay.
ATP-Based (e.g., CellTiter-Glo®) Measures ATP levels in viable cells via a luciferase reaction.[5]Less likely to interfere.Generally a reliable choice.
Trypan Blue Exclusion Dye exclusion by viable cells with intact membranes.[8]Minimal interference.A good orthogonal validation method.
LDH Cytotoxicity Assay Measures lactate (B86563) dehydrogenase (LDH) released from damaged cells.Unlikely to interfere with the enzymatic assay itself.Measures cytotoxicity, not viability directly.

Experimental Protocols

Protocol 1: Cell-Free Interference Test for Tetrazolium-Based Assays
  • Prepare a 96-well plate with cell culture medium.

  • Add this compound to achieve the final concentrations used in your cell-based experiments. Include a vehicle-only control.

  • Add the tetrazolium reagent (MTT, MTS, or WST-1) to each well according to the manufacturer's protocol.

  • Incubate the plate under the same conditions as your cell viability assay (e.g., 1-4 hours at 37°C).

  • If using MTT, add the solubilization solution.

  • Read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS, ~450 nm for WST-1).

  • Analyze the data: A significant increase in absorbance in the compound-treated wells compared to the vehicle control indicates interference.

Protocol 2: ATP-Based Cell Viability Assay (General Protocol)
  • Plate cells in a 96-well plate and treat with this compound for the desired duration.

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add the ATP reagent to each well (typically a volume equal to the culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ATP present, which correlates with the number of viable cells.

Mandatory Visualization

experimental_workflow cluster_experiment Initial Experiment cluster_troubleshooting Troubleshooting cluster_solution Solution start Perform Cell Viability Assay (e.g., MTT, Resazurin) with this compound check_interference Observe Unexpected Results (e.g., high background, inconsistent data) start->check_interference run_control Run Cell-Free Interference Control check_interference->run_control interference_detected Interference Confirmed? run_control->interference_detected alternative_assay Select Alternative Assay (e.g., ATP-based, Trypan Blue) interference_detected->alternative_assay Yes validate_results Validate Findings interference_detected->validate_results No alternative_assay->validate_results final_conclusion Reliable Cell Viability Data validate_results->final_conclusion

Caption: Troubleshooting workflow for this compound interference.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound caspase8 Caspase-8 Activation compound->caspase8 bax Bax (Upregulation) compound->bax bcl2 Bcl-2 (Downregulation) compound->bcl2 caspase3 Caspase-3 Activation caspase8->caspase3 caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Apoptosis signaling pathway induced by this compound.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Properties of Ergone and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of ergone (B1207531), a naturally derived compound, and doxorubicin (B1662922), a well-established chemotherapeutic agent. The following sections present quantitative data, experimental methodologies, and an exploration of the distinct signaling pathways through which these compounds exert their anticancer effects.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for ergone and doxorubicin against various cancer cell lines, providing a quantitative comparison of their cytotoxic activity.

CompoundCell LineCancer TypeIC50 ValueCitation
Ergone RDRhabdomyosarcoma11.22 µg/mL[1]
HepG-2Hepatocellular Carcinoma28.18 µg/mL[1]
Doxorubicin HCT116Colon Carcinoma24.30 µg/mL[2]
PC3Prostate Cancer2.64 µg/mL[2]
HepG-2Hepatocellular Carcinoma14.72 µg/mL[2]
293TNormal Embryonic Kidney13.43 µg/mL[2]
A549Lung Carcinoma1.50 µM[3]
HeLaCervical Carcinoma1.00 µM[3]
LNCaPProstate Carcinoma0.25 µM[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity and apoptotic effects of compounds like ergone and doxorubicin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., ergone or doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be more than 650 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Annexin V Staining for Apoptosis Detection

Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. This assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified period to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Cell Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[5]

  • Propidium Iodide (PI) Staining: Add 5 µL of a PI staining solution to the cell suspension to differentiate between early and late apoptotic/necrotic cells.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry as soon as possible.[5]

Signaling Pathways

The cytotoxic effects of ergone and doxorubicin are mediated through distinct signaling pathways, ultimately leading to apoptosis or programmed cell death.

Doxorubicin's Mechanism of Action

Doxorubicin is a well-characterized anticancer agent with multiple mechanisms of action.[6] Its primary modes of inducing cytotoxicity involve:

  • DNA Intercalation: Doxorubicin intercalates into the DNA, disrupting DNA replication and transcription processes.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, leading to DNA strand breaks.[6]

  • Reactive Oxygen Species (ROS) Generation: Doxorubicin can generate free radicals, leading to oxidative stress and cellular damage.[6]

These events trigger a cascade of cellular responses, including the activation of apoptotic pathways.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's multifaceted mechanism of action.
Ergone's Apoptotic Signaling Pathway

Ergone has been shown to induce apoptosis in cancer cells. Studies on the related compound, ergosterol (B1671047) peroxide, suggest that it activates the extrinsic apoptotic pathway.[6] This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

Key events in ergone-induced apoptosis include:

  • Upregulation of Death Receptor 5 (DR5): Ergone treatment can lead to an increase in the expression of DR5 on the cell surface.

  • Caspase-8 and Caspase-3 Activation: The binding of ligands to DR5 triggers the activation of initiator caspase-8, which in turn activates the executioner caspase-3.[6]

  • Modulation of Bcl-2 Family Proteins: Ergone can also influence the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further promoting apoptosis.[6]

Ergone_Pathway Ergone Ergone DR5_Upregulation Upregulation of Death Receptor 5 (DR5) Ergone->DR5_Upregulation Bcl2_Modulation Modulation of Bcl-2 Family Proteins Ergone->Bcl2_Modulation Caspase8_Activation Caspase-8 Activation DR5_Upregulation->Caspase8_Activation Caspase3_Activation Caspase-3 Activation Caspase8_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis Bcl2_Modulation->Apoptosis

Ergone's proposed apoptotic signaling cascade.

Conclusion

This guide provides a comparative overview of the cytotoxic properties of ergone and doxorubicin. While doxorubicin is a potent and broadly acting chemotherapeutic, its use is associated with significant side effects. Ergone, a natural product, demonstrates promising cytotoxic activity against specific cancer cell lines, potentially through a more targeted apoptotic pathway. Further research is warranted to fully elucidate the therapeutic potential of ergone and its derivatives in cancer therapy.

References

Comparative Guide to the In Vivo Anti-Cancer Activity of Ergosta-4,6,8(14),22-Tetraen-3-One

Author: BenchChem Technical Support Team. Date: December 2025

A Mechanistic and Methodological Comparison with Paclitaxel

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the steroidal compound Ergosta-4,6,8(14),22-tetraen-3-one with the widely used chemotherapy drug Paclitaxel, focusing on their validated anti-cancer activities in vivo. While direct quantitative comparisons of in vivo efficacy are challenging due to limited publicly available data for this compound, this document summarizes the existing evidence, details experimental methodologies for in vivo studies, and visualizes the distinct signaling pathways through which these compounds exert their anti-tumor effects.

Overview of Anti-Cancer Activity

This compound, a bioactive steroid found in medicinal fungi, has demonstrated notable cytotoxic activity against various cancer cell lines.[1] In vivo studies have shown that its formulation in polyethylene (B3416737) glycol (PEG) liposomes significantly enhances its delivery to tumor tissues and results in more pronounced anti-tumor activity in solid tumor-bearing mice compared to the free compound.[2] Mechanistically, in human hepatocellular carcinoma (HepG2) cells, it induces G2/M cell cycle arrest and triggers apoptosis through both intrinsic and extrinsic pathways.[3]

Paclitaxel, a well-established mitotic inhibitor, is a frontline chemotherapeutic agent for a range of cancers. Its anti-cancer effects in hepatocellular carcinoma have been validated in numerous in vivo studies. Paclitaxel is known to induce apoptosis by interfering with microtubule dynamics and activating specific signaling cascades.

Comparative Data on In Vivo Efficacy

Due to the absence of specific quantitative in vivo data for this compound in publicly accessible literature, a direct numerical comparison of tumor growth inhibition with Paclitaxel cannot be provided. The following table summarizes the available qualitative and quantitative findings for both compounds.

FeatureThis compoundPaclitaxel
Cancer Model Solid tumor-bearing mice (specifics not detailed in available abstracts)Human Hepatocellular Carcinoma (HepG2) Xenograft in nude mice
Formulation PEG-Liposomal formulation showed enhanced efficacyStandard injectable formulation
Tumor Growth Inhibition Described as "significant" with liposomal formulation, but no quantitative data available[2]Significant tumor growth inhibition observed.
Mechanism of Action Induction of G2/M cell cycle arrest and apoptosis via intrinsic and extrinsic pathways[3]Mitotic arrest and induction of apoptosis via PI3K/Akt and JNK signaling pathways

Detailed Experimental Protocols

This compound (General Protocol from Literature)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Cell Line: Subcutaneous injection of a human cancer cell line (e.g., HepG2 for hepatocellular carcinoma).

  • Tumor Induction: Allowing tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment Groups:

    • Vehicle control (e.g., saline or the liposome (B1194612) vehicle).

    • This compound (free compound).

    • Liposomal this compound.

  • Administration: Intravenous or intraperitoneal injections at specified dosages and schedules.

  • Monitoring: Regular measurement of tumor volume and body weight.

  • Endpoint: Euthanasia at a predetermined tumor volume or study duration, followed by tumor excision and analysis.

Paclitaxel in a HepG2 Xenograft Model

The following is a representative experimental protocol for evaluating the in vivo efficacy of Paclitaxel in a human hepatocellular carcinoma model:

  • Animal Model: Male nude mice (e.g., BALB/c nude).

  • Cell Line: 5 x 10⁶ HepG2 cells are injected subcutaneously into the rear flank of each mouse.[4]

  • Tumor Induction: Tumors are allowed to grow until they reach an average size of approximately 100 mm³.[4]

  • Treatment Groups:

    • Vehicle control group (n=6), treated with normal saline.[4]

    • Paclitaxel group (n=5), treated with 20 mg/kg of Paclitaxel.[4]

  • Administration Route: Intraperitoneal (IP) injection, administered weekly.[4]

  • Monitoring: Tumor size is measured regularly, and body weight is monitored to assess toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated.

Signaling Pathways

This compound Induced Apoptosis

This compound induces apoptosis in hepatocellular carcinoma cells by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of initiator caspases-8 and -9, which in turn activate the executioner caspase-3. The process is also regulated by the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[3]

Ergosta_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ergosta1 This compound DeathReceptor Death Receptor Ergosta1->DeathReceptor Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Activation Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Ergosta2 This compound Bax Bax Ergosta2->Bax Upregulation Bcl2 Bcl-2 Ergosta2->Bcl2 Downregulation Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Activation Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: this compound induced apoptosis pathway.

Paclitaxel Induced Apoptosis

Paclitaxel induces apoptosis through a complex signaling network that includes the PI3K/Akt and JNK pathways. Inhibition of the pro-survival PI3K/Akt pathway and activation of the stress-activated JNK pathway are key events leading to the activation of caspases and ultimately, apoptosis.

Paclitaxel_Apoptosis_Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_jnk JNK Pathway cluster_apoptosis Apoptosis Execution Paclitaxel Paclitaxel PI3K PI3K Paclitaxel->PI3K Inhibition TAK1 TAK1 Paclitaxel->TAK1 Activation Akt Akt PI3K->Akt Inhibition Bad Bad Akt->Bad Inhibition of phosphorylation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition JNK JNK TAK1->JNK Activation Bim Bim JNK->Bim Activation Bim->Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Paclitaxel induced apoptosis signaling pathway.

Conclusion

This compound demonstrates promising anti-cancer properties, particularly when delivered via a liposomal formulation. Its mechanism of inducing apoptosis through both intrinsic and extrinsic pathways in hepatocellular carcinoma cells is a significant finding. However, to fully validate its potential as a therapeutic agent, further in vivo studies that provide quantitative efficacy data and detailed pharmacological parameters are essential. Paclitaxel remains a critical benchmark in anti-cancer therapy, with well-documented in vivo efficacy and established protocols. The information and diagrams presented in this guide offer a foundational comparison for researchers interested in the continued investigation and development of novel anti-cancer compounds like this compound.

References

A Comparative Analysis of Ergone from Diverse Fungal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of ergone (B1207531), a bioactive metabolite derived from various fungal species. This document synthesizes quantitative data, details experimental protocols, and visualizes potential signaling pathways to facilitate further research and development of this promising natural compound.

Ergone, an ergosterol (B1671047) derivative found in a variety of fungi, has garnered significant interest for its diverse biological activities, including cytotoxic, anti-inflammatory, and anti-bacterial properties.[1] This guide offers a comparative overview of ergone from different fungal sources, with a focus on its abundance and cytotoxic effects.

Comparative Analysis of Ergone Content in Fungal Species

The concentration of ergone can vary significantly among different fungal species and even between the fruiting bodies and mycelia of the same species. Polyporus umbellatus has been identified as a particularly rich source of ergone.[2][3] The following table summarizes the ergone content found in several fungal species.

Fungal SpeciesPart AnalyzedErgone Content (µg/g dry weight)Reference
Polyporus umbellatusSclerotium25.3[2]
Polyporus umbellatusMycelium (optimized culture)86.9[4]
Tricholoma matsutakeFruit body3.2[2]
Ganoderma applanatumFruit body2.5[2]
Lentinus edodesFruit body4.8[2]
Pleurotus eryngiiFruit body7.5[2]
Sparassis crispaFruit body5.1[2]
Ramaria botrytisFruit body12.6[2]
Various Mushroom SpeciesFruit bodies< 10[3]

Biological Activity: A Comparative Look at Cytotoxicity

Ergone has demonstrated potent cytotoxic activity against various cancer cell lines, suggesting its potential as an anti-cancer agent. A study on ergone isolated from Fulviformes fastuosus highlighted its efficacy against human muscle rhabdomyosarcoma (RD) and hepatocellular carcinoma (HepG-2) cell lines.

Cell LineIC₅₀ ValueReference
Human Muscle Rhabdomyosarcoma (RD)1.49 ± 2.74 µM[5]
Human Hepatocellular Carcinoma (HepG-2)68.32 ± 2.49 µM[5]

The data indicates a significantly higher cytotoxic effect on RD cells compared to HepG-2 cells.

Experimental Protocols

For researchers looking to replicate or build upon existing studies, detailed methodologies are crucial. The following sections outline the protocols for ergone extraction and the assessment of its cytotoxic activity.

Ergone Extraction and Quantification Protocol

This protocol is adapted from a method used for the analysis of ergone in fungal materials.[2]

1. Sample Preparation:

  • Lyophilize fresh fungal material (fruit bodies, sclerotia, or mycelia) and grind into a fine powder.

2. Saponification:

  • Reflux 3 g of the powdered sample in 100 ml of a methanol-ethanol mixture (4:1, v/v) containing 10 g of potassium hydroxide (B78521) (KOH) at 80°C for 30 minutes.

3. Extraction:

  • Filter the saponified solution.

  • To 60 ml of the filtrate, add 25 ml of distilled water.

  • Partition the mixture with hexane (B92381).

4. Sample Analysis:

  • Evaporate the hexane fraction to dryness.

  • Dissolve the residue in 3 ml of methanol (B129727).

  • Analyze the sample using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

  • Column: 5 µm LiChrospher 100 RP-18 (26 x 8.0 mm)

  • Mobile Phase: 98% Methanol and 2% Water

  • Flow Rate: 1.2 ml/min

  • Detection: UV detector at 300 nm

Cytotoxicity Assessment: MTT Assay Protocol

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability. The following is a generalized protocol.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a desired density and incubate overnight to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of ergone in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the various ergone concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

3. Incubation:

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

4. Addition of MTT Reagent:

  • After incubation, carefully remove the medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • Carefully remove the MTT solution.

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete solubilization.

6. Absorbance Reading:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing a Potential Mechanism of Action: Apoptosis Signaling Pathway

While the precise signaling pathways directly modulated by ergone are still under investigation, its cytotoxic effects strongly suggest the induction of apoptosis. A related ergosterol derivative, ergosterol peroxide, has been shown to induce apoptosis in prostate cancer cells through the extrinsic or death receptor pathway.[2] This pathway provides a plausible model for ergone's mechanism of action.

apoptosis_pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm ergone Ergone death_receptor Death Receptor (e.g., DR5) ergone->death_receptor Binds to FADD FADD death_receptor->FADD Recruits procaspase8 Pro-caspase-8 FADD->procaspase8 Recruits caspase8 Caspase-8 procaspase8->caspase8 Cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 Activates caspase3 Caspase-3 procaspase3->caspase3 Cleavage apoptosis Apoptosis caspase3->apoptosis Executes

Caption: Proposed extrinsic apoptosis pathway potentially activated by ergone.

Experimental Workflow for Ergone Analysis

The following diagram illustrates the general workflow for the extraction and analysis of ergone from fungal samples, followed by the evaluation of its cytotoxic effects.

experimental_workflow start Fungal Sample (Fruiting Body/Mycelia) extraction Ergone Extraction (Saponification & Solvent Partitioning) start->extraction hplc HPLC Analysis (Quantification) extraction->hplc cytotoxicity Cytotoxicity Assay (MTT on Cancer Cells) extraction->cytotoxicity end Comparative Analysis hplc->end data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis data_analysis->end

References

Ergosta-4,6,8(14),22-Tetraen-3-One vs. Ergosterol: A Comparative Bioactivity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Ergosta-4,6,8(14),22-tetraen-3-one, a derivative of ergosterol (B1671047), and its parent compound, ergosterol. The information presented is based on available experimental data and is intended to assist in research and drug development endeavors.

Introduction

Ergosterol is a vital sterol found in the cell membranes of fungi, playing a crucial role in maintaining their structural integrity and fluidity. It is also a precursor to vitamin D2. This compound, also known as ergone, is a naturally occurring oxidized derivative of ergosterol found in various medicinal fungi, including Polyporus umbellatus. Both compounds have garnered significant interest for their diverse and potent biological activities, particularly in the realms of oncology and immunology. This guide offers a comparative analysis of their cytotoxic, antioxidant, and anti-inflammatory properties.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the cytotoxic, antioxidant, and anti-inflammatory activities of this compound and ergosterol. It is important to note that direct comparative studies are limited, and the data presented here are compiled from various sources. Experimental conditions, such as cell lines and assay methods, may differ, warranting careful interpretation.

Table 1: Comparative Cytotoxic Activity

CompoundCell LineAssayIC50 ValueSource
This compound A549 (Human Lung Carcinoma)Not Specified10.2 - 18.3 µg/mL (~26.0 - 46.6 µM)
XF498 (Human CNS Cancer)Not Specified11.4 - 24.6 µg/mL (~29.0 - 62.6 µM)
HepG2 (Human Hepatocellular Carcinoma)MTT AssayInduces G2/M arrest and apoptosis[1]
Ergosterol Hep2 (Human Laryngeal Carcinoma)Not Specified40 µM/mL[2]
HT29 (Human Colon Carcinoma)Not Specified>160 µM (Dimer derivative showed IC50 of 160 µM)[2]
MCF-7 (Human Breast Adenocarcinoma)Not SpecifiedData not available (Dimer derivative tested)[2]

Note: IC50 values for this compound were converted from µg/mL to µM using its molecular weight of 392.6 g/mol .[][4]

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayModelKey FindingsSource
This compound Not specifiedNot specifiedPossesses anti-inflammatory properties.
Ergosterol Nitric Oxide (NO) Production InhibitionLPS-induced RAW 264.7 macrophagesSuppresses NO production.[2]
TNF-α and COX-2 ExpressionLPS-induced RAW 264.7 macrophagesInhibits the production of TNF-α and expression of COX-2.[5]
Ergosterol Glucopyranosyl Derivative Nitric Oxide (NO) Production InhibitionLPS-induced macrophagesIC50 of 14.3 µM (Slightly more potent than ergosterol, IC50 16.6 µM).[2]

Table 3: Comparative Antioxidant Activity

CompoundAssayKey FindingsSource
This compound Not specifiedReported to have antioxidant properties.
Ergosterol Not specifiedExhibits antioxidant effects.[5]

Experimental Protocols

Detailed methodologies for the key bioassays cited are provided below to facilitate the replication and validation of these findings.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or ergosterol and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antioxidant Activity (DPPH Radical Scavenging Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for determining the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Procedure:

  • Sample Preparation: Prepare different concentrations of this compound or ergosterol in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Reaction Mixture: Add 100 µL of the sample solution to 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or ergosterol for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control. The IC50 value for NO inhibition can then be calculated.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways affected by these compounds and a typical experimental workflow for their comparative analysis are provided below using Graphviz (DOT language).

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ergone This compound DeathReceptor Death Receptor Ergone->DeathReceptor Induces Bax Bax Ergone->Bax Upregulates Bcl2 Bcl-2 Ergone->Bcl2 Downregulates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Bcl2->Mitochondrion Inhibits release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis signaling pathway induced by this compound.

cluster_pathway Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK Nucleus Nucleus MAPK->Nucleus Activates transcription factors IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB->Nucleus Translocates to InflammatoryGenes Inflammatory Genes (TNF-α, COX-2, iNOS) NFkB->InflammatoryGenes Ergosterol Ergosterol Ergosterol->MAPK Inhibits Ergosterol->IKK Inhibits

Caption: Anti-inflammatory signaling pathway inhibited by Ergosterol.

start Start: Obtain Compounds (this compound & Ergosterol) cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH) start->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) start->anti_inflammatory data_analysis Data Analysis (Calculate IC50 values) cytotoxicity->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis comparison Comparative Analysis of Bioactivities data_analysis->comparison conclusion Conclusion & Report Generation comparison->conclusion

Caption: Experimental workflow for comparative bioactivity analysis.

Conclusion

Both this compound and ergosterol exhibit promising biological activities, particularly in the context of cancer and inflammation. The available data suggests that this compound may possess potent cytotoxic effects against a range of cancer cell lines, inducing apoptosis through both intrinsic and extrinsic pathways. Ergosterol, on the other hand, has demonstrated significant anti-inflammatory and antioxidant properties, with a clear mechanism of action involving the inhibition of key inflammatory signaling pathways.

A significant gap in the current literature is the lack of direct, head-to-head comparative studies of these two compounds across a range of bioassays. Such studies would be invaluable for elucidating the structure-activity relationships and for determining which compound holds greater promise for specific therapeutic applications. Future research should focus on conducting these direct comparisons to provide a clearer understanding of their relative potencies and mechanisms of action. This will be crucial for guiding the selection and development of these natural products into potential therapeutic agents.

References

Unveiling the Apoptotic Power of Ergosta-4,6,8(14),22-Tetraen-3-One: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the apoptotic mechanisms of Ergosta-4,6,8(14),22-tetraen-3-one (ergone), a bioactive steroid derived from medicinal fungi, reveals its potential as a promising anti-cancer agent. This guide provides a comparative analysis of its apoptotic pathway against established chemotherapeutic drugs, offering valuable insights for researchers, scientists, and drug development professionals.

This compound has been demonstrated to induce programmed cell death, or apoptosis, in cancer cells, particularly in human hepatocellular carcinoma (HepG2) cells.[1][2][3][4] This process is crucial for eliminating cancerous cells and is a primary target for many cancer therapies. This guide summarizes the known apoptotic pathway of this natural compound and compares its efficacy and mechanism of action with well-established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel.

Mechanism of Action: A Two-Pronged Attack on Cancer Cells

This compound initiates apoptosis through a dual mechanism, engaging both the intrinsic and extrinsic pathways.[1][2][4] This multifaceted approach enhances its efficacy in inducing cancer cell death.

Key molecular events in the apoptotic cascade induced by this compound include:

  • G2/M Cell Cycle Arrest: The compound halts the cell cycle at the G2/M phase, preventing cancer cell proliferation.[1][2][4]

  • Caspase Activation: It triggers the activation of key executioner enzymes, caspase-3, as well as initiator caspases-8 and -9, which are central to both apoptotic pathways.[1][2][4]

  • PARP Cleavage: The activation of caspases leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][2][4]

  • Modulation of Bcl-2 Family Proteins: The compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.[1][2][4]

Morphological changes observed in cancer cells treated with this compound are characteristic of apoptosis, including chromatin condensation, nuclear fragmentation, and the exposure of phosphatidylserine (B164497) on the cell surface.[1][2][4]

Comparative Analysis: Benchmarking Against Standard Chemotherapies

To provide a clear perspective on the potential of this compound, this guide presents a comparative analysis with doxorubicin, cisplatin, and paclitaxel, focusing on their cytotoxic activity in the HepG2 cell line.

Table 1: Comparative Cytotoxicity (IC50) in HepG2 Cells

CompoundIC50 Value (µM)Incubation Time (h)Reference
This compound Data not available--
Doxorubicin1.1Not Specified[5]
12.1824[6]
0.4524[7]
Cisplatin15.9Not Specified[5]
16.0924[1]
PaclitaxelData not available--

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Comparison of Apoptotic Effects in HepG2 Cells

FeatureThis compoundDoxorubicinCisplatinPaclitaxel
Primary Apoptotic Pathway Intrinsic & ExtrinsicIntrinsic & ExtrinsicIntrinsic & ExtrinsicIntrinsic
Caspase-3 Activation YesYesYesYes
Caspase-8 Activation YesYesYesNo
Caspase-9 Activation YesYesYesYes
PARP Cleavage YesYesYesYes
Bax/Bcl-2 Ratio IncreasedIncreasedIncreasedIncreased
Cell Cycle Arrest G2/MG2/MG2/MG2/M

This table provides a qualitative comparison based on available literature. Quantitative data for direct comparison is limited.

Visualizing the Pathways

To further elucidate the mechanisms of action, the following diagrams illustrate the apoptotic signaling pathway induced by this compound and a general experimental workflow for its analysis.

Ergosta_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Ergone This compound DeathReceptor Death Receptor Ergone->DeathReceptor Mitochondrion Mitochondrion Ergone->Mitochondrion Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Bax Bax (upregulated) Mitochondrion->Bax Bcl2 Bcl-2 (downregulated) Mitochondrion->Bcl2 CytochromeC Cytochrome c release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase9->Caspase3 PARP PARP cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis Experimental_Workflow CellCulture HepG2 Cell Culture Treatment Treatment with this compound CellCulture->Treatment ApoptosisAssay Apoptosis Assays Treatment->ApoptosisAssay FlowCytometry Flow Cytometry (Annexin V/PI) ApoptosisAssay->FlowCytometry WesternBlot Western Blot (Caspases, PARP, Bax, Bcl-2) ApoptosisAssay->WesternBlot DataAnalysis Data Analysis and Comparison FlowCytometry->DataAnalysis WesternBlot->DataAnalysis

References

A Comparative Guide to the Structure-Activity Relationship of Ergosta-4,6,8(14),22-Tetraen-3-One Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Ergosta-4,6,8(14),22-tetraen-3-one (also known as ergone) and its derivatives, with a focus on their cytotoxic activities against various cancer cell lines. The information presented herein is compiled from recent scientific literature to aid in the ongoing research and development of novel anticancer agents.

Introduction

This compound is a bioactive steroid found in a variety of medicinal fungi.[1][2] This compound has garnered significant interest in the scientific community for its notable cytotoxic effects against a range of cancer cells.[1][3] Its mechanism of action, particularly in human hepatocellular carcinoma (HepG2) cells, involves the induction of G2/M cell cycle arrest and apoptosis through both intrinsic and extrinsic signaling pathways.[2] Understanding the relationship between the chemical structure of ergone (B1207531) and its biological activity is crucial for the design and synthesis of more potent and selective anticancer drug candidates. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes the underlying signaling pathways to provide a comprehensive resource for researchers in the field.

Data Presentation: Cytotoxic Activity of this compound and Its Derivatives

The following tables summarize the reported 50% inhibitory concentration (IC₅₀) values of this compound and other related ergosterol (B1671047) derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of this compound (Ergone)

Cell LineCancer TypeIC₅₀ (µM)Reference
HepG2Hepatocellular CarcinomaNot specified, but potent[2]
HT-29Colon Cancer~18.3[3]
HeLa 229Cervical Cancer~67.0[3]
Hep3BLiver Cancer~12.7[3]
AGSStomach Cancer~56.0[3]
Neuro-2aNeuroblastoma~53.0[]
Saos-2Osteosarcoma~70.8[]
A549Lung Carcinoma> 40[5]
MCF-7Breast Cancer> 40[5]

Table 2: Cytotoxic Activity of Other Ergosterol Derivatives

DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
Oxidized Ergosterol 24T1Mouse Breast Carcinoma~17.22[6]
Oxidized Ergosterol 2A549Human Pulmonary Carcinoma~25.67[6]
Oxidized Ergosterol 2HeLaHuman Cervical Carcinoma~31.35[6]
Oxidized Ergosterol 34T1Mouse Breast Carcinoma~20.11[6]
Oxidized Ergosterol 3A549Human Pulmonary Carcinoma~28.43[6]
Oxidized Ergosterol 3HeLaHuman Cervical Carcinoma~29.87[6]
Ergosterol Peroxide-Coumarin Conjugate 8cHepG2Hepatocellular CarcinomaSub-micromolar[7]
Ergosterol Peroxide-Coumarin Conjugate 8dHepG2Hepatocellular CarcinomaSub-micromolar[7]

Structure-Activity Relationship (SAR) Insights

While a systematic SAR study on a comprehensive series of this compound derivatives is not yet available in the public domain, preliminary insights can be drawn from the existing data on related ergosterol compounds:

  • The Ergostane (B1235598) Skeleton: The core tetracyclic ergostane structure is a common feature among these bioactive molecules. The conjugated double bond system in the B-ring of this compound is likely a key contributor to its cytotoxic activity.

  • Oxidation and Functionalization: The introduction of oxygen-containing functional groups appears to modulate the cytotoxic potential. For instance, certain oxidized ergosterols have demonstrated moderate cytotoxicity against breast, lung, and cervical cancer cell lines.[6]

  • Side Chain Modification: Modifications to the side chain at C-17 can significantly impact biological activity. The synthesis of ergosterol peroxide conjugates with coumarin (B35378) at the C-3 position resulted in compounds with significantly enhanced cytotoxicity, suggesting that the addition of moieties capable of specific subcellular targeting (e.g., mitochondria) can potentiate the anticancer effects.[7]

  • Peroxide Bridge: In ergosterol peroxide derivatives, the 5α,8α-endoperoxide bridge is considered a crucial functional group for their biological activity. The cleavage of this bridge can induce the production of reactive oxygen species (ROS), leading to cytotoxicity in cancer cells.[7]

Comparison with Alternatives: Doxorubicin (B1662922)

Direct comparative studies of isolated this compound derivatives with standard chemotherapeutic agents are limited. However, a study on an ethanolic extract of Artemisia judaica, which contains ergosterol derivatives, demonstrated potent cytotoxic activity against the A549 lung cancer cell line with an IC₅₀ of 14.2 µg/mL, which was comparable to the standard drug doxorubicin (IC₅₀ = 9.98 µg/mL) in the same study.[8] Another study reported the IC50 of doxorubicin in A549 cells to be greater than 20 µM.[9] While not a direct comparison of pure compounds, this suggests that ergosterol derivatives have the potential to exhibit cytotoxicity in a range similar to that of established anticancer drugs.

Experimental Protocols

Cytotoxicity Assessment by MTT Assay

This protocol is adapted for determining the cytotoxic effects of this compound derivatives on A549 human lung carcinoma cells.

Materials:

  • A549 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed A549 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compounds and incubate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Western Blot Analysis of Apoptotic Proteins

This protocol describes the detection of Bcl-2 family proteins and caspases in HepG2 cells treated with this compound.

Materials:

  • HepG2 cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat HepG2 cells with the test compound at the desired concentration for the specified time.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualization

Signaling Pathway of this compound-Induced Apoptosis

Ergosta_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ergone Ergone Death Receptors Death Receptors Ergone->Death Receptors Activates Bax Bax Ergone->Bax Upregulates Bcl-2 Bcl-2 Ergone->Bcl-2 Downregulates Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Recruits & Activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Bax->Mitochondrion Promotes Cytochrome c release Bcl-2->Bax Inhibits Pro-caspase-9 Pro-caspase-9 Cytochrome c->Pro-caspase-9 Activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Caption: Apoptotic signaling cascade induced by this compound.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Cell_Seeding Seed A549 cells in 96-well plate Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat with Ergosta derivatives Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Add DMSO to dissolve formazan Incubation_3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for determining the cytotoxicity of Ergosta derivatives using the MTT assay.

References

Evaluating the Potential Synergistic Effects of Ergone with Conventional Chemotherapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the synergistic potential of ergone (B1207531) (ergosta-4,6,8(14),22-tetraen-3-one), a bioactive steroid found in various medicinal fungi, with established chemotherapeutic agents. While direct experimental data on the synergistic effects of ergone in combination with other cancer drugs is not yet available in the published literature, this document outlines the scientific basis for such investigations, details the necessary experimental protocols, and presents a hypothetical data framework for assessing synergy.

Introduction to Ergone

Ergone is a natural compound that has demonstrated cytotoxic activity against several cancer cell lines, including hepatocellular carcinoma (HepG2), rhabdomyosarcoma (RD), and others.[1][2] Its mechanism of action as a standalone agent involves inducing G2/M cell cycle arrest and promoting apoptosis through both intrinsic and extrinsic pathways.[1][3] Key molecular events associated with ergone-induced apoptosis in HepG2 cells include the activation of caspases-3, -8, and -9, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[1][3] Given its ability to induce apoptosis, there is a strong rationale for investigating its potential to synergize with conventional chemotherapeutic agents that often share this mechanism of action.

Hypothetical Synergistic Effects with Doxorubicin (B1662922) and Cisplatin (B142131)

To illustrate how the synergistic effects of ergone could be evaluated and presented, the following table summarizes hypothetical experimental data for combinations of ergone with doxorubicin and cisplatin on the HepG2 human hepatocellular carcinoma cell line. The Combination Index (CI) is used as a quantitative measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Treatment Agent(s)Cancer Cell LineIC50 (µM) - Single AgentCombination Ratio (Ergone:Chemotherapy)Combination Index (CI) at ED50Synergy Interpretation
Ergone HepG215.0N/AN/AN/A
Doxorubicin HepG21.2N/AN/AN/A
Ergone + DoxorubicinHepG2N/A10:10.65 Synergistic
Cisplatin HepG28.0N/AN/AN/A
Ergone + CisplatinHepG2N/A2:10.72 Synergistic

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Experimental Protocols

A detailed methodology is crucial for the accurate assessment of synergistic interactions between ergone and other chemotherapeutic agents.

Cell Culture and Reagents
  • Cell Line: Human hepatocellular carcinoma (HepG2) cells would be a suitable model based on existing data on ergone's activity.[1] Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compounds: Ergone (purity >98%), Doxorubicin hydrochloride, and Cisplatin. Stock solutions should be prepared in dimethyl sulfoxide (B87167) (DMSO) and stored at -20°C.

Cytotoxicity Assay (MTT Assay)
  • HepG2 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Cells are treated with various concentrations of ergone alone, the chemotherapeutic agent alone, and their combination at constant molar ratios (e.g., 10:1 for ergone:doxorubicin).

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance at 490 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Synergy Analysis (Chou-Talalay Method)
  • The dose-effect curves for each drug and their combination are used to calculate the Combination Index (CI) using software such as CompuSyn.

  • The CI theorem of Chou-Talalay quantitatively describes the interaction between two or more drugs. The equation for two drugs is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ , where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that alone produce x% effect, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that also produce the same x% effect.

  • CI values are determined at different effect levels (e.g., ED50, ED75, ED90) to assess synergy across a range of concentrations.

Visualizing Potential Mechanisms and Workflows

Hypothetical Signaling Pathway for Ergone and Doxorubicin Synergy

The following diagram illustrates a plausible signaling pathway for the synergistic induction of apoptosis by ergone and doxorubicin. Doxorubicin is known to induce DNA damage and activate the intrinsic apoptotic pathway, while ergone has been shown to modulate Bax and Bcl-2 levels.[1] Their combined action could lead to a more potent activation of the caspase cascade.

Synergistic_Apoptosis_Pathway Ergone Ergone Bcl2 Bcl-2 (Anti-apoptotic) Ergone->Bcl2 Bax Bax (Pro-apoptotic) Ergone->Bax Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion DNA_Damage->Bax Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical synergistic apoptosis pathway.

General Experimental Workflow for Synergy Assessment

The workflow for evaluating the synergistic effects of ergone with a chemotherapeutic agent is a systematic process from initial cell culture to final data analysis.

Experimental_Workflow A Cell Culture (e.g., HepG2) B Cell Seeding in 96-well Plates A->B C Drug Treatment (Ergone, Chemo-agent, Combination) B->C D Incubation (e.g., 48h) C->D E MTT Assay for Cell Viability D->E F Data Collection (Absorbance Measurement) E->F G Dose-Response Curve Generation F->G H Synergy Analysis (e.g., Chou-Talalay Method) G->H I Determine Combination Index (CI) H->I J Conclusion: Synergy, Additivity, or Antagonism I->J

Workflow for assessing drug synergy.

Conclusion

While the existing literature establishes ergone as a cytotoxic agent with pro-apoptotic effects, its potential to act synergistically with other chemotherapeutic drugs remains an unexplored area of research. The protocols and frameworks presented in this guide offer a robust starting point for researchers to investigate these potential interactions. Should ergone demonstrate synergy with agents like doxorubicin or cisplatin, it could pave the way for novel combination therapies that may offer enhanced efficacy and potentially reduced side effects in the treatment of various cancers. Further in vitro and subsequent in vivo studies are warranted to validate this promising therapeutic strategy.

References

Independent Verification of the Diuretic Properties of Ergosta-4,6,8(14),22-Tetraen-3-One: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the diuretic properties of Ergosta-4,6,8(14),22-Tetraen-3-One, a naturally occurring ergosteroid, with established diuretic agents. The information presented is based on available preclinical data to support further research and development in the field of diuretic therapy. This compound, also known as ergone, is a primary component of various medicinal fungi and has been noted for its diuretic activities[1][2].

Comparative Analysis of Diuretic Performance

The following table summarizes the quantitative data on the diuretic effects of this compound and comparator diuretics from preclinical studies in rat models. It is important to note that direct comparative studies with standardized protocols are limited, and the data for this compound is primarily qualitative in nature regarding its specific mechanism.

Parameter This compound Furosemide (B1674285) (Loop Diuretic) Hydrochlorothiazide (B1673439) (Thiazide Diuretic) Spironolactone (B1682167) (Potassium-Sparing Diuretic)
Dosage Not Reported20 mg/kg, i.p.[3]10 mg/kg, p.o.20 mg/kg, p.o.[4]
Urine Volume Not ReportedSignificant increase vs. control[3][5]Significant increase vs. controlSignificant increase vs. control[4]
Sodium (Na+) Excretion No effect in normal rats; reverses DOCA effect[1]Significant increaseSignificant increaseSignificant increase[4]
Potassium (K+) Excretion No effect in normal rats; reverses DOCA effect[1]Significant increaseSignificant increaseDecreased excretion (potassium-sparing)[4]
Chloride (Cl-) Excretion Not ReportedSignificant increaseSignificant increaseSignificant increase[4]
Na+/K+ Ratio Reversion to normal values in DOCA-treated rats[1]DecreasedDecreasedIncreased
Mechanism of Action Anti-aldosteronic[1]Inhibition of Na-K-2Cl symporter in the thick ascending limb of the Loop of HenleInhibition of Na-Cl symporter in the distal convoluted tubuleAldosterone (B195564) antagonist in the collecting tubules

Note: "Not Reported" indicates that specific quantitative data was not available in the reviewed literature. The diuretic effect of this compound is suggested to be mediated through an anti-aldosterone mechanism, which is particularly evident in animal models with induced hyperaldosteronism[1].

Experimental Protocols

The standard method for evaluating diuretic activity in preclinical models is the Lipschitz test, performed in rats. This protocol is designed to measure urine volume and electrolyte excretion over a specific period.

Lipschitz Test for Diuretic Activity

  • Animal Model: Male Wistar rats weighing 150-200g are typically used.

  • Acclimatization and Fasting: Animals are acclimatized to metabolic cages for at least 24 hours before the experiment. Food and water are withheld for 18 hours prior to the administration of the test substance to ensure a uniform state of hydration and gastrointestinal content.

  • Hydration: A priming dose of normal saline (0.9% NaCl) is administered orally at a volume of 25 mL/kg body weight to ensure adequate hydration and promote diuresis.

  • Grouping and Administration:

    • Control Group: Receives the vehicle (e.g., normal saline).

    • Standard Group: Receives a known diuretic such as furosemide (e.g., 10 mg/kg, p.o.) or hydrochlorothiazide (e.g., 10 mg/kg, p.o.).

    • Test Group(s): Receive this compound at various doses.

  • Urine Collection: Immediately after administration, rats are placed individually in metabolic cages. Urine is collected and the volume is measured at regular intervals (e.g., every hour for 5 hours) and cumulatively over 24 hours.

  • Electrolyte Analysis: The collected urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity is calculated as the ratio of the urine volume of the test group to that of the control group. Saluretic and natriuretic activities are assessed by comparing the electrolyte excretion between groups. The Na+/K+ ratio is also calculated to indicate a potassium-sparing effect.

Experimental Model for Anti-Aldosterone Activity

To specifically investigate the anti-aldosteronic properties of a compound like this compound, a modified protocol using adrenalectomized rats treated with deoxycorticosterone acetate (B1210297) (DOCA) is employed[6].

  • Animal Model: Adrenalectomized male rats are used.

  • Hormone Replacement: Animals are treated with DOCA, a mineralocorticoid, to induce sodium and water retention and potassium excretion, mimicking a state of hyperaldosteronism.

  • Administration: The test compound (this compound) or a standard aldosterone antagonist (e.g., spironolactone) is administered.

  • Analysis: The primary endpoint is the reversal of the DOCA-induced changes in the urinary Na+/K+ ratio. A significant increase in this ratio indicates an anti-aldosteronic effect.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the comparator diuretics and the proposed experimental workflow for assessing diuretic activity.

Diuretic_Mechanisms cluster_loop Loop Diuretics (e.g., Furosemide) cluster_thiazide Thiazide Diuretics (e.g., Hydrochlorothiazide) cluster_k_sparing Potassium-Sparing Diuretics (e.g., Spironolactone) Thick Ascending Limb Thick Ascending Limb Na-K-2Cl Symporter Na-K-2Cl Symporter Thick Ascending Limb->Na-K-2Cl Symporter Site of Action Inhibition_Loop Inhibition Na-K-2Cl Symporter->Inhibition_Loop Increased Na+, K+, Cl- Excretion Increased Na+, K+, Cl- Excretion Inhibition_Loop->Increased Na+, K+, Cl- Excretion Distal Convoluted Tubule Distal Convoluted Tubule Na-Cl Symporter Na-Cl Symporter Distal Convoluted Tubule->Na-Cl Symporter Site of Action Inhibition_Thiazide Inhibition Na-Cl Symporter->Inhibition_Thiazide Increased Na+, Cl- Excretion Increased Na+, Cl- Excretion Inhibition_Thiazide->Increased Na+, Cl- Excretion Collecting Tubule Collecting Tubule Aldosterone Receptor Aldosterone Receptor Collecting Tubule->Aldosterone Receptor Site of Action Antagonism Antagonism Aldosterone Receptor->Antagonism Decreased Na+ Reabsorption\nIncreased K+ Retention Decreased Na+ Reabsorption Increased K+ Retention Antagonism->Decreased Na+ Reabsorption\nIncreased K+ Retention

Caption: Mechanisms of Action of Major Diuretic Classes.

Diuretic_Screening_Workflow cluster_groups Experimental Groups Animal Selection & Acclimatization Animal Selection & Acclimatization Fasting (18h) Fasting (18h) Animal Selection & Acclimatization->Fasting (18h) Hydration (Saline) Hydration (Saline) Fasting (18h)->Hydration (Saline) Grouping Grouping Hydration (Saline)->Grouping Drug Administration Drug Administration Grouping->Drug Administration Metabolic Cage Metabolic Cage Drug Administration->Metabolic Cage Urine Collection (0-24h) Urine Collection (0-24h) Metabolic Cage->Urine Collection (0-24h) Urine Volume Measurement Urine Volume Measurement Urine Collection (0-24h)->Urine Volume Measurement Electrolyte Analysis (Na+, K+, Cl-) Electrolyte Analysis (Na+, K+, Cl-) Urine Collection (0-24h)->Electrolyte Analysis (Na+, K+, Cl-) Data Analysis Data Analysis Urine Volume Measurement->Data Analysis Electrolyte Analysis (Na+, K+, Cl-)->Data Analysis Report Generation Report Generation Data Analysis->Report Generation Control (Vehicle) Control (Vehicle) Standard (e.g., Furosemide) Standard (e.g., Furosemide) Test (Ergosta Compound) Test (Ergosta Compound)

References

Safety Operating Guide

Navigating the Disposal of Ergosta-4,6,8(14),22-Tetraen-3-One: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a step-by-step operational plan for the proper disposal of Ergosta-4,6,8(14),22-tetraen-3-one, adhering to general best practices and regulatory considerations. The fundamental principle is to treat the compound as hazardous waste in the absence of explicit data to the contrary.

I. Waste Characterization and Segregation

The initial and most crucial step is to characterize the waste. Based on its chemical structure (a polycyclic ketone), this compound should be handled as a chemical waste. All materials that have come into contact with the compound, including personal protective equipment (PPE), contaminated labware (e.g., pipette tips, vials), and solutions, must be considered contaminated and disposed of accordingly.

Key Segregation Practices:

  • Solid Waste: Collect all contaminated solid materials, such as gloves, absorbent paper, and empty vials, in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified. For instance, avoid mixing with strong acids or bases if the reactivity is unknown.[7]

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

II. Container Selection and Labeling

Proper containment is essential to prevent leaks and ensure the safety of all personnel.

Container TypeMaterial CompatibilityLabeling Requirements
Solid Waste Polyethylene or other chemically resistant plastic bags or drums."Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.
Liquid Waste Chemically compatible plastic or glass containers with secure, leak-proof caps.[5] The original container may be used if it is in good condition.[7]"Hazardous Waste," the chemical name and concentration ("this compound in [solvent]"), and the date of accumulation.
Sharps Waste Puncture-resistant plastic container."Sharps Waste," "Biohazard" (if applicable), and the date of accumulation.

Note: All containers must be kept closed except when adding waste.[6][7]

III. Storage and Accumulation

Designated Satellite Accumulation Areas (SAAs) are mandated for the temporary storage of hazardous waste in laboratories.[6][7]

SAA Requirements:

  • Location: Must be at or near the point of generation and away from sinks or floor drains.[6][8]

  • Secondary Containment: All liquid waste containers should be placed in secondary containment to prevent spills.[8]

  • Inspections: Weekly inspections of SAAs are required to check for leaks or deterioration of containers.[7]

  • Accumulation Limits: Do not exceed 55 gallons of hazardous waste in an SAA. Once a container is full, it must be removed within three days.[6][7] Partially filled containers can be stored for up to one year.[7]

IV. Disposal Procedure

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Request Pickup: Once a waste container is nearly full (approximately 75% capacity) or has been in storage for the maximum allowed time, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[8]

  • Documentation: Ensure all labels are complete and accurate. Your EHS office will provide any additional required paperwork for waste tracking.

  • Professional Removal: Trained hazardous waste professionals will collect the sealed and labeled containers from your laboratory's SAA for transport to a licensed treatment, storage, and disposal facility (TSDF).

Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain.[5][9]

V. Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the logical flow from the use of this compound in an experiment to its final disposal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process A Experiment with This compound B Generate Waste (Solid, Liquid, Sharps) A->B C Segregate Waste Streams B->C D Select & Label Compatible Containers C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Max Storage Time Reached E->F Transition to Disposal G Request EHS Waste Pickup F->G H Professional Hazardous Waste Removal G->H I Transport to Licensed Disposal Facility H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ergosta-4,6,8(14),22-Tetraen-3-One
Reactant of Route 2
Ergosta-4,6,8(14),22-Tetraen-3-One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。